2-(Azetidin-1-yl)-6-bromopyridine
Description
Properties
IUPAC Name |
2-(azetidin-1-yl)-6-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXRIKRNRRWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720983 | |
| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1288991-76-3 | |
| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key heterocyclic building block in contemporary drug discovery. The narrative focuses on the two primary methodologies: the palladium-catalyzed Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss critical parameters for process optimization, with a particular emphasis on achieving selective mono-substitution. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and practical understanding of this important transformation.
Introduction: Significance of this compound
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents.[1] The incorporation of strained ring systems, such as azetidine, is a widely used tactic to improve physicochemical properties like solubility and metabolic stability while exploring novel chemical space.[2] Consequently, this compound has emerged as a valuable intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or a second C-N coupling), allowing for the rapid generation of diverse compound libraries.
This guide will explore the most effective methods for the construction of this molecule, focusing on the formation of the crucial C-N bond between the azetidine nitrogen and the pyridine C2-position.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound from 2,6-dibromopyridine hinges on the selective formation of a single C-N bond. Two principal strategies dominate this field: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Palladium-catalyzed cross-coupling cycle.[3] | Two-step addition-elimination via Meisenheimer complex.[4] |
| Conditions | Mild to moderate (e.g., 80-110 °C).[5] | Often harsh (high temperature, pressure); catalyst-free.[6] |
| Scope & Tolerance | Broad functional group tolerance; highly general.[1] | Limited scope; requires electron-deficient arenes.[7] |
| Selectivity | High selectivity for mono-amination can be achieved.[8] | Can be difficult to control, often leading to mixtures. |
| Key Reagents | Pd catalyst, phosphine ligand, base.[9] | Base, high-boiling point solvent. |
| Recommendation | Preferred method for its reliability, milder conditions, and high yields. | Viable alternative, but typically less efficient for this substrate. |
The Preferred Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its exceptional reliability and broad applicability.[3] It is the industry-standard method for coupling amines with aryl halides.
Reaction Mechanism
The catalytic cycle provides a framework for understanding and optimizing the reaction. The generally accepted mechanism involves three key stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2,6-dibromopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: Azetidine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[3]
Optimization and Control of Selectivity
Achieving high selectivity for the mono-aminated product over the di-aminated byproduct is the primary challenge. This is controlled by careful manipulation of reaction parameters.
-
Stoichiometry: Using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of azetidine relative to 2,6-dibromopyridine is the most critical factor in preventing di-substitution.
-
Catalyst System:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors.
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands accelerate the reductive elimination step, which is crucial for catalyst turnover and preventing side reactions.[10] For heteroaromatic substrates, ligands like Xantphos or BINAP are often successful.[9][11]
-
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is highly effective, though potassium carbonate (K₂CO₃) can be used under certain conditions, often requiring higher temperatures.[9]
-
Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can significantly improve mono-selectivity.
Detailed Experimental Protocol
This protocol is a robust starting point, synthesized from established procedures for similar dihalopyridines.[5][12]
Caption: Fig. 2: Experimental Workflow for Synthesis.
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2,6-Dibromopyridine | 2.37 g | 1.0 | Substrate |
| Azetidine | 0.57 g | 1.0 | Nucleophile |
| Palladium(II) Acetate | 45 mg | 0.02 | Catalyst Precursor |
| Xantphos | 231 mg | 0.04 | Ligand |
| Sodium tert-butoxide | 1.15 g | 1.2 | Base |
| Anhydrous Toluene | 100 mL | - | Solvent |
| Temperature | 100 °C | - | Reaction Temperature |
| Atmosphere | Argon or Nitrogen | - | Inert conditions are critical |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), sodium tert-butoxide (1.2 equiv), and 2,6-dibromopyridine (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Add azetidine (1.0 equiv) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-substituted product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific transformation, SNAr is a fundamental reaction in heterocyclic chemistry.[6] It proceeds without a metal catalyst but typically requires more forcing conditions.
Mechanism and Feasibility
The SNAr mechanism involves the nucleophilic attack of azetidine on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the bromide leaving group restores aromaticity.
Caption: Fig. 3: General Mechanism for SNAr Reaction.
For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient. While the nitrogen atom does provide activation at the 2- and 6-positions, the lack of strong electron-withdrawing groups makes the C-Br bond less reactive towards uncatalyzed nucleophilic attack compared to, for example, a C-Cl bond on a nitropyridine.[7] Therefore, high temperatures are often necessary to overcome the activation barrier, which can lead to poor selectivity and decomposition.
Safety and Handling
-
2,6-Dibromopyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Azetidine: Is a volatile, flammable, and corrosive liquid. It should be handled in a well-ventilated fume hood.
-
Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Is a strong base and is highly reactive with water. Handle in a glovebox or under a strict inert atmosphere.
Conclusion
The synthesis of this compound is most effectively and reliably achieved via a palladium-catalyzed Buchwald-Hartwig amination. Careful control of reagent stoichiometry, along with judicious selection of the catalyst system and reaction conditions, allows for the high-yield, selective formation of the desired mono-aminated product. This method's broad functional group tolerance and mild conditions make it superior to the classical SNAr approach for this particular substrate. The resulting compound is a highly valuable intermediate, poised for further functionalization in the pursuit of novel chemical entities for drug discovery and development.
References
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ResearchGate. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles.
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ResearchGate. C–N Bond Making Reactions at a Pyridine Ring | Request PDF.
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National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
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PubMed. Palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines: synthesis of selectively protected pyridine-containing azamacrocycles.
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DSpace@MIT. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation.
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Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).
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MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
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National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
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National Institutes of Health (NIH). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
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BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine.
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National Institutes of Health (NIH). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
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Semantic Scholar. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
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Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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National Institutes of Health (NIH). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
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Organic Chemistry Portal. Azetidine synthesis.
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ResearchGate. Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes.
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Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata.
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Semantic Scholar. Rapid diversified synthesis of azetidine-3-carboxylic acids.
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2-(Azetidin-1-yl)-6-bromopyridine chemical properties
An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Azetidine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the myriad of scaffolds available to the discovery scientist, small, strained heterocycles have emerged as powerful tools for imbuing molecules with desirable, drug-like properties. The azetidine ring, a four-membered saturated heterocycle, stands out as a particularly valuable motif.[1] Its inherent ring strain and sp³-rich, three-dimensional character can confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2]
This guide focuses on This compound , a bifunctional building block that strategically combines the benefits of the azetidine scaffold with the synthetic versatility of a bromopyridine core. The presence of the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and strategic application of this important chemical entity.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted at the 2-position with an azetidine group and at the 6-position with a bromine atom.[3] This unique arrangement of functional groups dictates its chemical behavior and utility.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂ | [3] |
| Molecular Weight | 213.08 g/mol | [3] |
| CAS Number | 1288991-76-3 | [3] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not reported; likely solid at room temp. | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | - |
| XLogP3-AA | ~2.0 - 2.5 (estimated) | - |
Synthesis and Purification
The most direct and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a bromine atom from 2,6-dibromopyridine by azetidine. The reactivity of the bromine atoms in 2,6-dibromopyridine allows for selective mono-amination under controlled conditions.[4][5]
Rationale for Experimental Design:
-
Starting Material: 2,6-dibromopyridine is a commercially available and cost-effective starting material.
-
Nucleophile: Azetidine is used as the nucleophile. It is often used as its hydrochloride salt for stability, requiring a base to liberate the free amine.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like water can be used. Microwave-assisted synthesis in water has been shown to be effective for similar aminations, offering a greener alternative.[4]
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is required to neutralize the HBr formed during the reaction and, if necessary, to deprotonate the azetidine salt.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times.[4]
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not prominently cataloged, suggesting its status as a novel or specialized chemical entity, its structure represents a compelling fusion of two pharmacologically significant motifs: the 2-aminopyridine core and the azetidine ring. This guide details a robust, proposed synthetic route via nucleophilic aromatic substitution, outlines its expected physicochemical and spectroscopic properties, and provides an in-depth analysis of its potential applications as a versatile building block in medicinal chemistry and materials science. The strategic presence of a bromine atom offers a reactive handle for further molecular elaboration, positioning this compound as a valuable starting point for the synthesis of diverse compound libraries.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The title compound, this compound, embodies a thoughtful design, combining two structural motifs celebrated for their positive impact on pharmacological profiles.
-
The 2-Aminopyridine Moiety: This scaffold is a cornerstone in medicinal chemistry, often described as a "perfect locomotive" for guiding molecules toward their biological targets.[1] Its presence is noted in numerous marketed drugs, including the anti-inflammatory piroxicam and the antibacterial sulfapyridine.[2] The 2-aminopyridine structure is a bioisostere of aniline but avoids the metabolic liabilities associated with aniline's oxidation to toxic nitroso species, making it a safer alternative in drug design.[3]
-
The Azetidine Ring: Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in contemporary drug development.[4] Once considered a synthetic curiosity, the discovery of naturally occurring L-azetidine-2-carboxylic acid hinted at its biological relevance.[5] The strained four-membered ring imparts a unique conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[6] Furthermore, the incorporation of azetidine can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[4][5] This has led to its inclusion in several FDA-approved drugs, including baricitinib and cobimetinib.[4]
The combination of these two "privileged" fragments in this compound, along with a bromine atom for subsequent functionalization, creates a highly valuable and versatile building block for constructing novel chemical entities.
Proposed Synthesis: A Reliable Path to a Novel Scaffold
The most direct and logical synthetic route to this compound is the mono-substitution of 2,6-dibromopyridine with azetidine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom and the second bromine atom activates the C2 and C6 positions towards nucleophilic attack.[7] Selective mono-amination can be achieved by controlling the stoichiometry of the nucleophile.
Precursor Physicochemical Data
A thorough understanding of the starting materials is critical for successful synthesis.
| Property | 2,6-Dibromopyridine | Azetidine |
| CAS Number | 626-05-1[8][9] | 503-29-7[10] |
| Molecular Formula | C₅H₃Br₂N[8][11] | C₃H₇N[12] |
| Molecular Weight | 236.89 g/mol [8][9][11] | 57.09 g/mol [12] |
| Appearance | White to grey crystalline powder[11][13] | Colorless liquid[12] |
| Melting Point | 117-119 °C[8][9] | N/A |
| Boiling Point | 255.9 °C[8] | 61-62 °C[12] |
| pKa (Conjugate Acid) | N/A | 11.29[12][14] |
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
Azetidine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to dissolve/suspend the reagents. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Nucleophile Addition: Slowly add azetidine (1.1 eq) to the stirring mixture at room temperature. The slight excess of azetidine ensures the complete consumption of the limiting reagent, while a large excess is avoided to minimize the potential for di-substitution.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
The structural identity and purity of the synthesized compound would be confirmed by standard analytical techniques.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.10 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. |
| LogP (Predicted) | ~2.5 - 3.0 |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Three signals in the aromatic region (~6.5-7.5 ppm). A triplet (or doublet of doublets) for the H4 proton, and two doublets (or doublet of doublets) for the H3 and H5 protons.
-
Azetidine Protons: Two distinct signals corresponding to the four protons on the carbons adjacent to the nitrogen (a triplet, ~3.9-4.2 ppm) and the two protons on the carbon beta to the nitrogen (a quintet, ~2.2-2.5 ppm).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Five signals, with the carbon bearing the bromine (C6) and the carbon bearing the azetidine group (C2) being the most downfield in the aromatic region.
-
Azetidine Carbons: Two signals in the aliphatic region, one for the two equivalent carbons adjacent to the nitrogen (~50-55 ppm) and one for the carbon beta to the nitrogen (~15-20 ppm).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peaks at m/z 227.0 and 229.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential as a versatile intermediate. The bromine atom at the 6-position is a synthetic handle ripe for elaboration through various cross-coupling reactions.
Medicinal Chemistry Applications
This scaffold allows for the rapid generation of diverse compound libraries. The azetidinyl-pyridine core can be maintained while the 6-position is modified to probe structure-activity relationships (SAR).
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide array of aryl or heteroaryl groups, creating biaryl structures common in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: The bromine can be displaced with various amines, amides, or N-heterocycles, which is a key strategy for synthesizing inhibitors of enzymes like Janus kinases (JAKs).
-
Sonogashira Coupling: Introduction of terminal alkynes allows for the creation of rigid, linear extensions, a useful tactic in designing enzyme inhibitors or molecular probes.
The resulting compounds, featuring the beneficial azetidine and 2-aminopyridine motifs, would be prime candidates for screening in various therapeutic areas, including:
-
Oncology: Targeting protein kinases and other signaling pathways.
-
Neuroscience: Modulating receptors and enzymes in the central nervous system.[15]
-
Infectious Diseases: As novel antibacterial or antiviral agents.[16]
Logical Pathway for Drug Candidate Synthesis
Caption: Diversification of the core scaffold for drug discovery.
Materials Science Applications
The rigid, electron-rich nature of the pyridine ring, combined with the potential for creating extended conjugated systems via cross-coupling, makes this compound an interesting building block for organic electronics.[11] Functionalized derivatives could be investigated for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Semiconducting Polymers
Conclusion
This compound stands as a strategically designed, high-potential building block for chemical innovation. By combining the favorable properties of the azetidine ring and the 2-aminopyridine core, it offers a robust starting point for developing next-generation pharmaceuticals and functional materials. The synthetic accessibility and the reactive handle for diversification underscore its value to the scientific community. As the demand for novel, three-dimensional, and metabolically stable chemical entities grows, scaffolds like this will become increasingly indispensable in the toolkit of the modern chemist.
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Wikipedia. Azetidine. Wikipedia, The Free Encyclopedia. [Link]
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ChemSrc. (2025). 2,6-Dibromopyridine. ChemSrc. [Link]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
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ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]
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Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]
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National Center for Biotechnology Information. Azetidine. PubChem Compound Summary for CID 10422. [Link]
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RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]
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Al-gorban, Z. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]
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Hartley, R. C., & Smith, J. A. (2000). Concerted Nucleophilic Aromatic Substitution Reactions. Perkin Transactions 2. [Link]
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Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
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Umstead, E. R., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
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Batey, R. A., & Taylor, V. F. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: A Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a special focus on its molecular weight, and explore its synthesis, analytical characterization, and burgeoning applications in medicinal chemistry. This document is designed to serve as a practical resource, blending fundamental chemical principles with field-proven insights.
Introduction: The Significance of the Azetidine and Bromopyridine Moieties
This compound is a substituted pyridine derivative that incorporates two key structural features of significant interest in drug discovery: the azetidine ring and a bromo-substituted pyridine core. The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its ability to impart unique conformational rigidity and improved physicochemical properties to drug candidates.[1][2] Its strained ring system can lead to favorable interactions with biological targets and can enhance metabolic stability and solubility.[1][3]
The bromopyridine scaffold, on the other hand, serves as a versatile synthetic handle. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This synthetic tractability makes this compound a valuable building block for the construction of complex molecular architectures.
This guide will provide a detailed exploration of this compound, beginning with its fundamental molecular characteristics.
Physicochemical Properties and Molecular Weight Determination
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 213.0745 g/mol | [4] |
| Chemical Formula | C₈H₉BrN₂ | [4] |
| CAS Number | 1288991-76-3 | [4] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane | General knowledge |
The molecular weight of 213.0745 g/mol is a critical parameter for a variety of experimental procedures, including stoichiometric calculations for chemical reactions, preparation of solutions of known concentration, and interpretation of mass spectrometry data.[4]
Molecular Structure
The structure of this compound, featuring a pyridine ring substituted at the 2-position with an azetidine ring and at the 6-position with a bromine atom, is a key determinant of its chemical reactivity and biological activity.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,6-dibromopyridine, with azetidine.
Caption: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol
The following is a generalized, yet robust, protocol for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine[5]
-
Azetidine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in DMSO or DMF, add azetidine (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Base: The presence of a base is crucial to deprotonate the azetidine nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction.
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction mechanism.
-
Heat: The application of heat is necessary to overcome the activation energy of the reaction, as the pyridine ring is relatively electron-rich and thus less susceptible to nucleophilic attack.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.
-
Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the final product.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.[1][6] The azetidine moiety can enhance drug-like properties, while the bromo-substituent provides a versatile point for further chemical modification.[2]
This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules targeting various diseases, including cancer, infectious diseases, and central nervous system disorders.[1][7] The ability to readily modify the pyridine core through cross-coupling reactions allows for the exploration of a vast chemical space, increasing the probability of identifying potent and selective drug candidates.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined molecular weight and physicochemical properties, coupled with its synthetic accessibility, make it an indispensable tool for researchers in the pharmaceutical industry and academia. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective utilization in the design and development of next-generation therapeutics.
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PubChem. 2-Acetyl-6-bromopyridine. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(46), 15074-15078. [Link]
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PubChem. 2-Bromopyridine. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Al-Zahraa Journal for Health and Medical Sciences. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. [Link]
- Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
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An In-Depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a key heterocyclic building block in modern medicinal chemistry. The guide details its synthesis via Buchwald-Hartwig amination, including a thorough explanation of the reaction mechanism and a detailed experimental protocol. It further provides a complete spectroscopic characterization, featuring an in-depth analysis of its 1H and 13C NMR spectra, and mass spectrometry data. The document explores the reactivity of this molecule and its significant potential in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries, providing the foundational knowledge and practical insights necessary for the effective utilization of this versatile compound.
Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery and medicinal chemistry.[1][2] Their unique physicochemical and pharmacokinetic profiles, stemming from their inherent ring strain, sp³-rich character, and conformational rigidity, make them highly attractive scaffolds for the design of bioactive molecules.[1] The incorporation of an azetidine ring can lead to enhanced pharmacokinetic properties, improved solubility, and increased metabolic stability.[1] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, highlighting its importance in contemporary pharmaceutical design.[1][3]
This compound combines the desirable properties of the azetidine ring with the versatile reactivity of a 2,6-disubstituted pyridine. The pyridine ring is another privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. This makes this compound a valuable building block for the synthesis of diverse compound libraries aimed at various biological targets.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is a well-established and reliable method for the synthesis of arylamines.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The reaction is initiated by the oxidative addition of the aryl halide (2,6-dibromopyridine) to the Pd(0) complex. Subsequent coordination of the amine (azetidine) and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2,6-Dibromopyridine | 236.88 g/mol | 1.0 g | 4.22 mmol |
| Azetidine hydrochloride | 93.55 g/mol | 0.43 g | 4.64 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 0.077 g | 0.084 mmol |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 g/mol | 0.12 g | 0.25 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.22 g | 12.7 mmol |
| Toluene | - | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 g, 4.22 mmol), azetidine hydrochloride (0.43 g, 4.64 mmol), sodium tert-butoxide (1.22 g, 12.7 mmol), Pd₂(dba)₃ (0.077 g, 0.084 mmol), and XPhos (0.12 g, 0.25 mmol).
-
Add dry toluene (20 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount in chemical research. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.35 | t | ~7.8 | 1H | Pyridine H-4 |
| ~6.65 | d | ~7.7 | 1H | Pyridine H-3 |
| ~6.40 | d | ~7.9 | 1H | Pyridine H-5 |
| ~4.10 | t | ~7.2 | 4H | Azetidine CH₂ (adjacent to N) |
| ~2.40 | p | ~7.2 | 2H | Azetidine CH₂ (C-3) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
13C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | Pyridine C-2 |
| ~141.0 | Pyridine C-6 |
| ~139.0 | Pyridine C-4 |
| ~115.0 | Pyridine C-5 |
| ~108.0 | Pyridine C-3 |
| ~52.0 | Azetidine CH₂ (adjacent to N) |
| ~17.0 | Azetidine CH₂ (C-3) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
-
Molecular Formula: C₈H₉BrN₂
-
Molecular Weight: 213.08 g/mol
-
Expected m/z (ESI+): 214.0 [M+H]⁺, 216.0 [M+H+2]⁺ (due to bromine isotopes)
Reactivity and Applications in Drug Discovery
The chemical structure of this compound offers two primary points for further functionalization, making it a valuable scaffold for the construction of diverse molecular libraries.
Figure 2: Key Reactions for the Functionalization of this compound.
Cross-Coupling Reactions at the C-6 Position
The bromine atom at the C-6 position is readily displaced via various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To introduce a second amino group.
-
Sonogashira Coupling: To introduce alkynyl moieties.
These reactions allow for the systematic exploration of the chemical space around the pyridine core, which is a common strategy in lead optimization.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the hinge region of the kinase active site. This compound serves as an excellent starting material for the synthesis of such inhibitors. The azetidine group can occupy a specific pocket in the active site, potentially enhancing potency and selectivity, while the bromine atom allows for the introduction of substituents that can target other regions of the kinase.
Workflow for Kinase Inhibitor Synthesis:
Figure 3: General Workflow for the Synthesis of Kinase Inhibitors.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust and well-established methods like the Buchwald-Hartwig amination. The presence of both a privileged azetidine moiety and a versatile bromopyridine core allows for the efficient construction of diverse and complex molecular architectures. This guide provides the essential technical information for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in the development of novel therapeutics.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][1]
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Google Patents. (n.d.). CA2944476A1 - Azetidine-substituted fluorescent compounds. Retrieved from [5][6]
-
Google Patents. (n.d.). EP2465847A1 - Azetidinone compounds and medical use thereof. Retrieved from [7][8]
-
Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Retrieved from [5]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link][9]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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PubChem. (n.d.). Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Patent US-RE42461-E. Retrieved from [Link][10][11]
-
PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-2021346418-A1. Retrieved from [Link][12]
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ZJHMS. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences, 3, 9-35. [Link][13]
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An In-Depth Technical Guide to the Reactivity of 2-(Azetidin-1-yl)-6-bromopyridine
Foreword: The Strategic Value of the Azetidinyl-Pyridine Scaffold in Modern Drug Discovery
To the discerning researcher in medicinal chemistry, the elegance of a molecular scaffold lies not in its complexity, but in its strategic functionality. The compound at the heart of this guide, 2-(Azetidin-1-yl)-6-bromopyridine, is a testament to this principle. It represents a confluence of desirable attributes: the azetidine ring, a compact, sp³-rich motif known to enhance aqueous solubility and metabolic stability, and the bromopyridine core, a versatile handle for a suite of powerful cross-coupling and substitution reactions.[1][2][3] This guide is crafted to provide a comprehensive, field-proven perspective on the reactivity of this valuable building block, moving beyond mere procedural lists to elucidate the underlying principles that govern its chemical behavior.
I. Synthesis of this compound: A Practical Approach
The most direct and efficient route to this compound involves the selective nucleophilic aromatic substitution of 2,6-dibromopyridine with azetidine. The key to a successful and high-yielding synthesis lies in controlling the mono-substitution and minimizing the formation of the di-substituted product.
A copper-catalyzed approach is often favored for its selectivity in C-N bond formation with heteroaromatic halides.[4] The following protocol is a robust starting point for this transformation.
Experimental Protocol: Copper-Catalyzed Synthesis
Materials:
-
2,6-Dibromopyridine
-
Azetidine hydrochloride
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), azetidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by Copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (0.2 eq).
-
The reaction mixture is heated to 110 °C and stirred vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
II. The Reactivity Landscape: Harnessing the 6-Bromo Position
The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity, serving as a versatile leaving group for a variety of transformations. The electron-withdrawing nature of the pyridine nitrogen activates this position towards both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and this compound is an excellent substrate for these transformations. The choice of catalyst, ligand, and base is critical for achieving high yields and clean conversions.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or vinyl boronic acids or esters.[5][6][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol/water solvent mixture.
-
Add sodium carbonate (2.0 eq) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Azetidin-1-yl)-6-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Azetidin-1-yl)-6-(4-methoxyphenyl)pyridine | 92 |
| 3 | Thiophene-2-boronic acid | 2-(Azetidin-1-yl)-6-(thiophen-2-yl)pyridine | 78 |
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine.[8][9][10] This reaction is highly valuable for introducing diverse amine functionalities, which are key components of many bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
The Sonogashira coupling is a powerful method for installing an alkyne group onto the pyridine ring, forming a C(sp²)-C(sp) bond.[11][12][13] This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and triethylamine (2:1).
-
Degas the solution with an inert gas for 20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and the terminal alkyne (1.5 eq).
-
Stir the reaction at room temperature for 6-10 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, concentrate the reaction mixture and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Diagram: General Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for performing cross-coupling reactions.
B. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly effective, the bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr is enhanced by the electron-deficient nature of the pyridine ring.[14][15][16]
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex. However, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism.[17][18] For practical purposes, strong, small nucleophiles such as alkoxides or thiolates can displace the bromide, typically requiring elevated temperatures.
Experimental Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (2.0 eq)
-
Methanol, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (2.0 eq) under an inert atmosphere.
-
Heat the reaction mixture in a sealed tube to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
III. Conclusion: A Versatile Scaffold for Chemical Innovation
This compound is a highly valuable and versatile building block in contemporary drug discovery and organic synthesis. Its reactivity is dominated by the strategic placement of the bromine atom on the electron-deficient pyridine ring, which allows for a wide array of transformations. From the construction of complex biaryl systems via Suzuki-Miyaura coupling to the introduction of diverse nitrogen and carbon functionalities through Buchwald-Hartwig and Sonogashira reactions, this scaffold provides a reliable and predictable platform for chemical exploration. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the unique chemical attributes of this compound in their synthetic endeavors.
IV. References
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
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Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - AWS.
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Azetidines in medicinal chemistry: emerging applications and approved drugs.
-
Synthesis and biological study of Azetidinone derivatives.
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Synthesis of Novel 2-Azetidinones as Antibacterial Agents.
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Azetidines in medicinal chemistry: emerging applications and approved drugs.
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Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.
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(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
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Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
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Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed.
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare.
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH.
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
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Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher.
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH.
-
Azetidine synthesis - Organic Chemistry Portal.
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
-
Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing).
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts - ResearchGate.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
-
2-(6-Bromopyridin-2-yl)-6-methyl-[1][8][9][19]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative - ResearchGate.
-
2-Acetyl-6-bromopyridine 97 49669-13-8 - Sigma-Aldrich.
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An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine Derivatives
Section 1: Strategic Importance in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, nitrogen-containing heterocycles are paramount, present in a vast majority of FDA-approved drugs. The 2-(Azetidin-1-yl)-6-bromopyridine core has emerged as a particularly valuable building block, synergistically combining the benefits of two key structural motifs: the azetidine ring and a functionalized pyridine core.
1.1 The Azetidine Moiety: A Tool for Optimizing Drug-Like Properties
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as "privileged" scaffolds in drug design.[1] Their incorporation into a lead compound can profoundly influence its properties in several beneficial ways:
-
Enhanced Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.
-
Metabolic Stability: The strained four-membered ring can block sites of metabolism that might otherwise be susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes).[1]
-
Three-Dimensionality (sp³-richness): Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery. The non-planar, sp³-rich character of the azetidine ring allows for more precise and complex interactions with biological targets, often leading to improved potency and selectivity.[2]
-
Novel Exit Vectors: The constrained geometry of the azetidine ring provides unique angles for substituents to project into the binding pockets of target proteins, enabling exploration of previously inaccessible chemical space.[2]
Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in developing successful therapeutics.[1]
1.2 The 6-Bromopyridine Moiety: A Versatile Synthetic Handle
The 2-aminopyridine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. The bromine atom at the 6-position of the core molecule serves as a highly versatile functional handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
This guide will provide a detailed exploration of the synthesis of the core this compound intermediate, its subsequent chemical modification, and its application in the development of advanced pharmaceutical agents.
Section 2: Synthesis of the Core Intermediate: this compound
The most direct and efficient route to the core intermediate is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as di-substituted pyridines.[3]
2.1 Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the addition of a nucleophile (azetidine) to the electron-deficient pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom sufficiently activates the ring towards nucleophilic attack. The subsequent departure of a bromide leaving group restores the aromaticity of the ring, yielding the desired product. Selective mono-amination can be achieved by controlling the stoichiometry and reaction conditions.[4]
Caption: Synthetic workflow for this compound.
2.2 Detailed Experimental Protocol
A detailed, step-by-step methodology for the synthesis of the core intermediate is provided in Section 5.1. The causality behind the experimental choices is critical for reproducibility and optimization:
-
Choice of Starting Material: 2,6-dibromopyridine is a commercially available and cost-effective starting material. Its symmetry and the presence of two activating halogens make it an ideal substrate.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is typically used. These solvents can dissolve the reactants and effectively mediate the SNAr reaction, which often requires elevated temperatures.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the hydrobromic acid (HBr) that is generated during the reaction. This prevents the protonation of the azetidine nucleophile, which would render it unreactive.
-
Temperature: The reaction generally requires heating (e.g., 100-140 °C) to overcome the activation energy for the nucleophilic attack on the pyridine ring. Microwave irradiation can also be employed to shorten reaction times.[4]
-
Stoichiometry: Using a slight excess of azetidine can drive the reaction towards the mono-substituted product and compensate for any volatility. However, careful control is needed to minimize the formation of the di-substituted by-product, 2,6-di(azetidin-1-yl)pyridine.
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of the C6-bromo position. This site serves as a versatile anchor point for introducing a wide range of molecular fragments, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Diversification pathways for the core intermediate.
3.1 Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond, typically yielding biaryl structures.[5] The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, and base is crucial for achieving high yields, especially with electron-rich substrates like 2-aminopyridines.[6][7]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[8][9] It is an indispensable tool for installing diverse amine functionalities, which are prevalent in bioactive molecules for their ability to form salt bridges and hydrogen bonds with protein targets.
-
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to form a C-C triple bond, introducing a rigid, linear linker into the molecule. This can be valuable for probing deep, narrow binding pockets.
-
Heck Coupling: This reaction forms a C-C bond between the bromopyridine and an alkene, yielding substituted styrenyl-type derivatives.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, dppf | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-80 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
Note: Conditions are illustrative and require optimization for specific substrates.
Section 4: Applications in Drug Discovery
Derivatives of the this compound core are being investigated across multiple therapeutic areas, leveraging the scaffold's favorable properties.
-
Kinase Inhibitors: The 2-aminopyridine motif is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The azetidine group can provide improved solubility and metabolic stability, while the substituent installed via cross-coupling can target specific pockets of the ATP-binding site to enhance potency and selectivity.
-
Central Nervous System (CNS) Agents: The ability of the azetidine moiety to improve solubility and potentially modulate permeability across the blood-brain barrier makes this scaffold attractive for CNS targets. For instance, analogs of sazetidine-A, which contains a substituted azetidine-pyridine core, have shown high potency and selectivity for nicotinic acetylcholine receptors, with potential applications in treating depression.[10]
-
Antimicrobial and Antiviral Agents: Heterocyclic compounds, including functionalized pyridines, are a rich source of antimicrobial and antiviral leads. The ability to rapidly generate diverse libraries from the this compound core makes it a valuable platform for screening against infectious disease targets.
Section 5: Detailed Experimental Protocols
These protocols are provided as a self-validating system for researchers. All reagents should be of high purity, and reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[6]
5.1 Protocol 1: Synthesis of this compound
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add 2,6-dibromopyridine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a magnetic stir bar.
-
Solvent and Nucleophile Addition: Add N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent). Under an inert atmosphere, add azetidine hydrochloride (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.2 eq.) to liberate the free base in situ. Alternatively, use azetidine free base if available.
-
Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid or oil.
5.2 Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
-
Reagent Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq.).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C with stirring. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Section 6: Conclusion and Future Perspectives
The this compound scaffold represents a powerful and versatile platform for modern drug discovery. The strategic inclusion of the azetidine ring offers a proven method for enhancing key drug-like properties such as solubility and metabolic stability while providing novel structural vectors.[1][2] The synthetic tractability of the 6-bromo position allows for extensive and rapid diversification through robust cross-coupling methodologies. This combination enables medicinal chemists to efficiently explore chemical space and optimize lead compounds against a wide array of biological targets. Future work will likely focus on incorporating more complex and functionalized azetidine rings and exploring novel coupling reactions to further expand the accessible chemical diversity from this valuable core intermediate.
Section 7: References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synlett. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Al-Karagholy, H. K., & Al-Ghanimi, K. K. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Coci, G., Pizzi, E., & Legnani, L. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
-
Smith, K., El-Hage, S., & Hamilton, A. D. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Medicinal Chemistry Applications. (n.d.). Hilaris Publisher. [Link]
-
Taylor, Z. E., Funk, M. D., & Whitehead, J. B. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
-
Liu, R., & Ready, J. M. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. [Link]
-
Foley, D. A., & Myers, E. L. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. Organic Letters. [Link]
-
Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem. [Link]
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Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Prospective Biological Activity of 2-(Azetidin-1-yl)-6-bromopyridine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 2-(Azetidin-1-yl)-6-bromopyridine. While direct biological data for this specific compound is not yet prevalent in published literature, its structural motifs—a substituted pyridine ring and an azetidine moiety—are features of numerous biologically active molecules. This document synthesizes information from related compounds to propose potential therapeutic applications, outlines detailed experimental protocols for validating these hypotheses, and offers insights into the causal relationships between chemical structure and biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar heterocyclic compounds.
Introduction and Rationale
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects.[1] Similarly, the azetidine ring, a four-membered saturated heterocycle, is a valuable pharmacophore that can impart unique physicochemical properties to a molecule, influencing its solubility, metabolic stability, and target engagement.[2][3] The combination of these two moieties in this compound presents a compelling case for the investigation of its biological potential. The bromine atom at the 6-position of the pyridine ring offers a site for further synthetic modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[4]
This guide will therefore proceed with a prospective analysis, hypothesizing key biological activities for this compound based on the established pharmacology of structurally related compounds. We will focus on three primary areas of investigation: oncology, neuroscience, and infectious diseases.
Hypothesized Biological Activities and Targets
Anticancer Activity via Kinase Inhibition
Rationale: Substituted pyridines are prevalent in the structures of numerous kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The this compound scaffold could potentially bind to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. A key target to investigate would be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis.[1]
Hypothesized Mechanism of Action: this compound may act as a competitive inhibitor of ATP at the kinase active site, preventing the phosphorylation of substrate proteins and thereby blocking signal transduction.
Neurological Activity via Nicotinic Acetylcholine Receptor (nAChR) Modulation
Rationale: Derivatives of azetidine have been shown to exhibit high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions such as depression and nicotine dependence.[5][6] The structural features of this compound bear resemblance to known nAChR modulators.[5]
Hypothesized Mechanism of Action: The compound may act as a partial agonist or antagonist at α4β2-nAChRs, modulating cholinergic neurotransmission in the central nervous system.[5][6] This could lead to antidepressant-like effects or have applications in smoking cessation therapies.[5]
Antimicrobial Activity
Rationale: The azetidin-2-one (β-lactam) ring is a well-known pharmacophore in antibiotics.[7][8] While this compound is not a β-lactam, the azetidine moiety itself is found in various compounds with antimicrobial properties.[3][9] Furthermore, pyridine derivatives have also been explored for their antibacterial and antifungal activities.[3]
Hypothesized Mechanism of Action: The compound could interfere with essential bacterial or fungal cellular processes. The precise mechanism would need to be elucidated but could involve inhibition of cell wall synthesis, protein synthesis, or DNA replication.
Experimental Validation Protocols
To systematically evaluate the hypothesized biological activities of this compound, a tiered screening approach is recommended.
Preliminary Cytotoxicity Assessment
Objective: To determine the general cytotoxicity of the compound against various human cell lines and to establish a concentration range for subsequent targeted assays.
Experimental Protocol: MTT Assay [1]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) in appropriate culture media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound | IC50 (µM) [Hypothetical Data] |
| MCF-7 | This compound | 15.2 |
| A549 | This compound | 22.8 |
| HCT116 | This compound | 18.5 |
Experimental Workflow Diagram:
MTT Assay Workflow for Cytotoxicity Assessment.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against specific kinases, such as VEGFR-2.
Experimental Protocol: Fluorescence-Based Kinase Assay [1]
-
Reagents: Obtain the purified VEGFR-2 enzyme, a suitable substrate peptide, and ATP.
-
Reaction Setup: In a 96-well plate, incubate the VEGFR-2 enzyme with varying concentrations of this compound in a reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Detection: After a defined incubation period, measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This can be done using a commercial fluorescence-based ATP detection kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Kinase | Reference Compound | IC50 (µM) [Hypothetical Data] | Test Compound | IC50 (µM) [Hypothetical Data] |
| VEGFR-2 | Sorafenib | 0.09 | This compound | 5.6 |
Signaling Pathway Diagram:
Hypothesized Inhibition of VEGFR-2 Signaling.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method [10]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Serially dilute this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Test Compound | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus | This compound | 32 |
| Escherichia coli | This compound | >128 |
| Candida albicans | This compound | 64 |
Conclusion and Future Directions
This technical guide has outlined a prospective analysis of the biological activities of this compound. Based on the established pharmacology of its constituent chemical motifs, this compound holds promise as a lead structure for the development of novel therapeutics in oncology, neuroscience, and infectious diseases. The provided experimental protocols offer a robust framework for the systematic evaluation of these hypothesized activities.
Should initial screening reveal significant activity in any of these areas, further investigation would be warranted. This would include more detailed mechanistic studies, in vivo efficacy and toxicity testing in animal models, and a comprehensive SAR study to optimize the lead compound. The synthetic tractability of the 6-bromopyridine moiety provides a valuable handle for the generation of a diverse library of analogs, which will be crucial for enhancing potency and selectivity while minimizing off-target effects.
References
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Synthesis and biological study of Azetidinone derivatives. (2019). Available at: [Link]
-
Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Available at: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4140-4159. Available at: [Link]
-
IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Available at: [Link]
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Chem-Impex. 2-Acetyl-6-bromopyridine. Available at: [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available at: [Link]
-
ResearchGate. The Chemistry and Biological Potential of Azetidin-2-ones. Available at: [Link]
-
Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem, 4(8), 1269–1281. Available at: [Link]
-
PubMed. Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Available at: [Link]
-
ResearchGate. Synthesis and biological activity of azetidinone. Available at: [Link]
-
PubMed. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. Available at: [Link]
-
PubMed. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. Available at: [Link]
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- 6. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Spectroscopic Signature of 2-(Azetidin-1-yl)-6-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 2-(Azetidin-1-yl)-6-bromopyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations. This document synthesizes foundational spectroscopic principles with data from closely related structural analogs to present a predictive but robust spectral profile. All discussions are grounded in established analytical methodologies, ensuring a high degree of scientific integrity and practical applicability.
The Structural Landscape: Predicting Spectroscopic Behavior
The structure of this compound marries a 2-bromopyridine core with a strained four-membered azetidine ring. This unique combination dictates its electronic and vibrational properties, which are in turn reflected in its NMR, mass spectrometry, and infrared spectra. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen will influence the chemical shifts of the aromatic protons and carbons. Simultaneously, the saturated azetidine ring will exhibit characteristic signals in the aliphatic region of the NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for both the pyridine and azetidine moieties.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.40 | t | ~7.8 | 1H | H-4 (Pyridine) |
| ~6.80 | d | ~7.8 | 1H | H-3 (Pyridine) |
| ~6.50 | d | ~7.8 | 1H | H-5 (Pyridine) |
| ~4.00 | t | ~7.2 | 4H | H-2', H-4' (Azetidine) |
| ~2.30 | p | ~7.2 | 2H | H-3' (Azetidine) |
Causality Behind Predictions: The predicted chemical shifts for the pyridine protons are based on the analysis of similar 2-substituted and 2,6-disubstituted pyridine systems.[1][2][3] The electron-donating nitrogen of the azetidine ring is expected to shield the pyridine protons, causing an upfield shift compared to 2-bromopyridine. The triplet for H-4 and doublets for H-3 and H-5 arise from spin-spin coupling with their respective neighbors. The azetidine protons will present as two distinct signals: a triplet for the two equivalent methylene groups adjacent to the nitrogen and a pentet (or quintet) for the central methylene group, a pattern characteristic of a symmetrically substituted azetidine ring.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 (Pyridine) |
| ~142.0 | C-6 (Pyridine) |
| ~139.0 | C-4 (Pyridine) |
| ~115.0 | C-5 (Pyridine) |
| ~108.0 | C-3 (Pyridine) |
| ~53.0 | C-2', C-4' (Azetidine) |
| ~18.0 | C-3' (Azetidine) |
Rationale for Assignments: The chemical shifts for the pyridine carbons are extrapolated from data on 2-bromopyridine and other substituted pyridines.[1][5][6] The carbon attached to the bromine (C-6) and the carbon attached to the azetidine nitrogen (C-2) are expected to be the most downfield in the aromatic region. The azetidine carbons will appear in the aliphatic region, with the carbons directly bonded to the nitrogen being more deshielded.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the CDCl₃ triplet at 77.16 ppm.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 212/214 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one bromine atom) |
| 183/185 | [M - C₂H₅]⁺ (Loss of ethene from the azetidine ring) |
| 157/159 | [M - C₄H₇N]⁺ (Loss of azetidine) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Fragmentation Pathway Insights: Upon electron ionization, the molecular ion will be readily observed, with the characteristic M/M+2 isotopic pattern due to the presence of bromine. A primary fragmentation pathway for azetidine-containing compounds involves the loss of ethene.[7] Another significant fragmentation would be the cleavage of the C-N bond between the pyridine and azetidine rings.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 amu.
-
Scan Speed: 1 scan/second.
-
Infrared Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.
Predicted Infrared (IR) Spectral Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (Aromatic) |
| ~2850-2960 | Medium | C-H stretch (Aliphatic - Azetidine) |
| ~1580, 1450, 1420 | Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-N stretch (Aryl-N and Alkyl-N) |
| ~1030 | Strong | C-Br stretch |
Vibrational Mode Rationale: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring are found below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[8] The C-N stretching vibrations for both the aryl-nitrogen and alkyl-nitrogen bonds will likely appear in the 1300-1200 cm⁻¹ range. The C-Br stretch is anticipated at a lower wavenumber.[4]
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
Thin Film: If the sample is an oil or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
Conclusion
The presented spectral data, though predictive, is built upon a solid foundation of spectroscopic principles and comparative analysis of structurally related molecules. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization. As with any novel compound, experimental verification of these predictions is the ultimate standard for structural confirmation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
-
Ramachandran, S., et al. (n.d.). SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE. Retrieved from [Link]
-
Kumar, V., et al. (n.d.). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Retrieved from [Link]
- Cardellini, M., et al. (n.d.). Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Aljamali, D. N. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(1), 101-112.
- Patel, K. D., et al. (2013). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 184-190.
-
SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
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- 8. 2-Bromopyridine(109-04-6) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-(Azetidin-1-yl)-6-bromopyridine
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 2-(Azetidin-1-yl)-6-bromopyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra. The guide explains the causal relationships behind observed chemical shifts and coupling constants, grounded in fundamental principles of NMR spectroscopy. It includes meticulously compiled data tables, detailed experimental protocols for data acquisition, and logical diagrams to aid in the structural elucidation and verification of this compound. All claims and protocols are supported by citations to authoritative scientific literature, ensuring the trustworthiness and accuracy of the information presented.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise structural characterization of such novel compounds is paramount for understanding their reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.
This guide serves as a practical, in-depth resource for the complete NMR analysis of this compound. It moves beyond a simple listing of spectral data, providing the scientific rationale for signal assignments. By understanding the 'why' behind the data, researchers can apply these principles to the characterization of new and related molecular entities.
Molecular Structure and Numbering Scheme
To ensure clarity in spectral assignments, the following IUPAC-based numbering scheme is used throughout this document.
Caption: Workflow for complete NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Would show correlations between H3-H4 and H4-H5 in the pyridine ring, and between H2'/H4'-H3' in the azetidine ring, confirming proton-proton connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with its attached carbon (e.g., H4 with C4, H2'/H4' with C2'/C4').
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connection between the two rings. A key correlation would be observed between the azetidine protons (H2'/H4') and the pyridine carbon C2.
Experimental Protocols
Acquiring high-quality NMR data is fundamental to accurate analysis. The following section outlines a standard operating procedure.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is common for nitrogen-containing heterocycles due to its excellent solvating power. [1]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: The residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used as an internal reference.
NMR Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 1.0 second.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
Conclusion
The NMR spectroscopic data provides an unambiguous structural fingerprint for this compound. The ¹H NMR spectrum clearly resolves all proton signals, with chemical shifts and coupling patterns that are fully consistent with the assigned structure. The downfield shifts of the pyridine protons and the characteristic pattern of the azetidine ring protons provide definitive evidence for the compound's identity and purity. While experimental ¹³C data requires acquisition, predictions based on established principles offer a reliable guide for its interpretation. The combination of 1D and 2D NMR techniques, as outlined in this guide, represents a robust methodology for the comprehensive characterization of this and related heterocyclic molecules, ensuring the highest level of scientific integrity for research and development professionals.
References
-
Duthaler, R. O., & Roberts, J. D. (1978). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... Available at: [Link]
-
Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. Available at: [Link]
-
Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]
-
Li, W., et al. (2013). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]
-
University of Cambridge. (n.d.). Electronic Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Ramachandran, S., et al. (2022). SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE. AWS. Available at: [Link]
-
Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Available at: [Link]
-
ZJHMS. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Available at: [Link]
-
Federico, S., et al. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Robien, W. (n.d.). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. MDPI. Available at: [Link]
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Navigating the Chemistry of 2-(Azetidin-1-yl)-6-bromopyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azetidin-1-yl)-6-bromopyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained azetidine ring coupled with a reactive bromopyridine core, makes it a valuable building block for the synthesis of novel therapeutic agents. However, the inherent reactivity and specific substructures necessitate a thorough understanding of its safety and hazard profile to ensure safe handling and mitigate risks in a laboratory and process development setting. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon data from structurally related compounds to offer a comprehensive safety framework.
Hazard Identification and GHS Classification
The GHS classification for the parent compound, 2-bromopyridine, indicates a high degree of caution is required.[1][2] The anticipated classification for this compound is as follows:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[1][3]
-
Acute Toxicity, Dermal (Category 2) , H310: Fatal in contact with skin.[1][3]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1][3]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[1][3]
-
Flammable Liquids (Category 4) , H227: Combustible liquid.[3]
Signal Word: Danger[1]
Hazard Pictograms:
Hazard Statements:
-
H227: Combustible liquid.[3]
Precautionary Statements:
-
Response: P301 + P310 + P330, P302 + P350 + P310, P304 + P340, P305 + P351 + P338, P312, P321, P332 + P313, P337 + P313, P361, P362, P370 + P378[2][3]
-
Storage: P403 + P233, P403 + P235, P405[2]
-
Disposal: P501[4]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and for designing appropriate experimental conditions. The data presented below is a combination of predicted values and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | [5] |
| Molecular Weight | 227.10 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not determined | |
| Flash Point | Expected to be > 60 °C (Combustible) | [3] (analog) |
| Solubility | Soluble in organic solvents | [1] (analog) |
Exposure Controls and Personal Protection
Given the high acute toxicity, particularly through dermal contact, stringent exposure controls are mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Skin Protection:
-
Gloves: Wear double gloves. A combination of a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended for extended contact.
-
Protective Clothing: A chemically resistant lab coat, apron, and arm sleeves are essential to prevent any skin contact.[2]
-
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Safe Handling and Storage
Handling:
-
Always handle this compound in a designated area within a chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Use non-sparking tools and avoid sources of ignition as the compound is combustible.[6]
Storage:
-
Store in a tightly closed, properly labeled container.[2][7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
Store away from heat, sparks, and open flames.[6]
-
Incompatible materials include strong oxidizing agents and strong acids.[6]
First-Aid Measures
Immediate medical attention is critical in case of any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Emergency Procedures: Spills and Fires
Spill Response:
-
Evacuate the area immediately.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] A water spray can be used to cool fire-exposed containers.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][3] These may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[3][4]
Experimental Workflow and Safety Analysis
The following section details a representative experimental protocol for a Suzuki coupling reaction using this compound as a starting material. This is a common transformation for this class of compounds and highlights key safety considerations.
Reaction: Suzuki Coupling of this compound with a boronic acid.
Diagram: Suzuki Coupling Workflow with Integrated Safety Measures
Caption: Workflow for a Suzuki coupling reaction highlighting key safety hazards and controls at each stage.
Step-by-Step Methodology with Integrated Safety:
-
Reagent Preparation (in a chemical fume hood):
-
Safety: Don all required PPE (double gloves, safety goggles, face shield, and a chemically resistant lab coat).
-
To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
In a separate container, prepare a solution of a suitable base, such as sodium carbonate (2.0 eq), in a mixture of solvent (e.g., toluene) and water.
-
Causality: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst, which is sensitive to oxygen.
-
-
Reaction Setup and Execution:
-
Safety: Ensure the reaction apparatus is securely clamped and that the heating mantle is connected to a temperature controller to prevent overheating of flammable solvents.
-
Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the solvent and the base solution to the flask containing the solid reagents via a syringe or cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Causality: Running the reaction under an inert atmosphere prevents the oxidation of the catalyst and other reagents, ensuring a higher yield and cleaner reaction profile.
-
-
Work-up and Extraction:
-
Safety: Allow the reaction mixture to cool to room temperature before quenching to avoid uncontrolled exothermic reactions or splashing.
-
Cool the mixture to room temperature and quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts, while the extraction isolates the desired organic product.
-
-
Purification:
-
Safety: Handle silica gel carefully in the fume hood to avoid inhaling the fine dust. When running the column, ensure adequate ventilation to minimize exposure to solvent vapors.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound.
-
Conclusion
This compound is a valuable research chemical with a significant hazard profile that demands respect and careful handling. The high acute dermal and oral toxicity, coupled with its irritant properties, necessitates the use of stringent engineering controls and a comprehensive suite of personal protective equipment. By understanding the potential hazards, implementing safe work practices, and being prepared for emergencies, researchers can safely utilize this compound to advance their scientific goals. This guide serves as a foundational resource, and it is imperative that all users consult institutional safety guidelines and conduct a thorough risk assessment before commencing any work.
References
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PubChem, 2-Acetyl-6-bromopyridine. (URL: [Link])
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The Strategic Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient lead generation and optimization. Among these, the 2-aminopyridine motif is a recurring feature in a multitude of clinically successful drugs, owing to its versatile hydrogen bonding capabilities and bioisosteric relationship with other key functional groups. Concurrently, small, strained ring systems, particularly azetidines, have garnered significant attention for their ability to impart favorable physicochemical properties.[1][2] The four-membered, sp³-rich azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a rigid conformational constraint that can lead to increased target affinity and selectivity.[1][3]
The convergence of these two valuable pharmacophores in the form of 2-(Azetidin-1-yl)-6-bromopyridine creates a highly versatile and synthetically accessible building block for the elaboration of novel chemical entities. The presence of the bromine atom at the 6-position provides a convenient handle for further functionalization through a variety of cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this pivotal intermediate in drug discovery programs.
Synthetic Trajectory: A Nucleophilic Aromatic Substitution Approach
The most direct and widely employed route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and azetidine. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of two electron-withdrawing bromine atoms.
Reaction Mechanism: A Concerted Displacement
The SNAr reaction on dihalopyridines can proceed through either a stepwise or a concerted mechanism.[4][5] In the classical stepwise mechanism, the nucleophile (azetidine) adds to the electron-deficient carbon atom bearing a leaving group (bromide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring. However, recent studies suggest that for many SNAr reactions, particularly those involving heterocyclic systems and good leaving groups like bromide, a concerted mechanism may be operative.[4] In this scenario, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state.
Caption: Proposed concerted SNAr mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
Azetidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and azetidine hydrochloride (1.2 eq).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: General workflow for the synthesis and purification of this compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (typically 3 distinct signals), and two sets of triplets for the non-equivalent methylene protons of the azetidine ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring (including the carbon atoms attached to bromine and the azetidine nitrogen) and the methylene carbons of the azetidine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the presence of one bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Strategic Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents at the 6-position. This allows for the systematic exploration of the structure-activity relationship (SAR) in a drug discovery program.
The azetidine moiety can engage in favorable interactions with biological targets, and its presence can modulate the overall properties of the molecule to enhance its drug-like characteristics. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting the clinical relevance of this structural motif.[1]
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for accessing a key building block in medicinal chemistry. Its unique combination of a reactive handle for further diversification and a privileged azetidine scaffold makes it an attractive starting material for the discovery of novel therapeutics across a range of disease areas. The protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
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-
Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1][2][3][6]
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- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences.
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1]
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- Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. (2025). Journal of the American Chemical Society.
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Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society.[4]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.[2]
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid C
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
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Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition.[5]
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
- The Chemistry and Biological Potential of Azetidin-2-ones. (2025).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. (2007). Bioorganic & Medicinal Chemistry Letters.
- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). Journal of Medicinal Chemistry.
- Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. (2010). Tetrahedron Letters.
- Synthesis and biological activity of azetidinone. (2025).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2021). Journal of the American Chemical Society.
- 2-Acetyl-6-bromopyridine. (n.d.). Sigma-Aldrich.
- 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid. (n.d.). BLDpharm.
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). Molecules.
-
2-(6-Bromopyridin-2-yl)-6-methyl-[1][3][7][8]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. (2025). ResearchGate.
- Synthesis of oxetane/azetidine containing spirocycles. (2009). Tetrahedron.
- Certificate of Analysis: 2-Acetyl-6-bromopyridine. (n.d.). MedchemExpress.com.
- A New Synthesis of Azetidin-2-ones. (2000). ChemInform.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Scilit.[6]
- Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. (2013). European Journal of Medicinal Chemistry.
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Methodological & Application
The Strategic Application of 2-(Azetidin-1-yl)-6-bromopyridine in Modern Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Privileged Scaffold in Contemporary Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the heterocyclic building blocks that have garnered significant attention, the 2-(azetidin-1-yl)pyridine moiety stands out as a "privileged scaffold." The incorporation of the strained, four-membered azetidine ring onto a pyridine core introduces a unique combination of properties. Azetidines, as sp³-rich motifs, can enhance the three-dimensionality of a molecule, often leading to improved pharmacokinetic profiles, such as increased solubility and metabolic stability.[1][2] This strategic combination makes 2-(azetidin-1-yl)pyridine derivatives highly sought-after in the design of innovative therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective utilization of 2-(azetidin-1-yl)-6-bromopyridine in a variety of palladium-catalyzed cross-coupling reactions. By understanding the nuances of its reactivity, researchers can confidently employ this versatile building block to accelerate their discovery programs.
Synthesis of this compound: A Practical Approach
The reliable synthesis of the starting material is paramount for any successful synthetic campaign. This compound can be efficiently prepared via a Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[4] This approach involves the selective mono-amination of a readily available starting material, 2,6-dibromopyridine, with azetidine.
The choice of catalyst and ligand is critical to ensure high selectivity for the mono-aminated product over the di-substituted byproduct. The use of sterically hindered phosphine ligands, such as BINAP, in conjunction with a palladium source like tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), has proven effective in facilitating this transformation.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Azetidine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), azetidine hydrochloride (1.2 equiv), sodium tert-butoxide (2.5 equiv), [Pd₂(dba)₃] (0.02 equiv), and BINAP (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Sources
The Azetidine Advantage: Harnessing 2-(Azetidin-1-yl)-6-bromopyridine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Azetidinyl-Pyridine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Among the privileged scaffolds that have garnered significant attention, the azetidine moiety stands out for its unique combination of features.[1][2] Azetidines, as saturated four-membered nitrogen heterocycles, impart a favorable three-dimensional character to molecules, a trait increasingly sought after to escape the "flatland" of traditional aromatic compounds.[1] This sp³-richness, coupled with the inherent ring strain, can lead to improved solubility, metabolic stability, and target engagement.[1][2]
This guide focuses on a particularly valuable building block: 2-(Azetidin-1-yl)-6-bromopyridine . This compound strategically combines the beneficial properties of the azetidine ring with the synthetic versatility of a 2-bromopyridine core. The azetidine group can serve as a key pharmacophoric element, while the bromine atom provides a reactive handle for a wide range of cross-coupling reactions. This allows for the systematic exploration of chemical space and the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Synthetic Overview
The 2-(azetidin-1-yl)pyridine core imparts a unique set of physicochemical properties that are advantageous in drug design. The presence of the basic nitrogen in the azetidine ring and the pyridine ring can influence aqueous solubility and provides a potential site for salt formation.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,6-dibromopyridine with azetidine. A copper-catalyzed approach is often employed to achieve high selectivity for mono-substitution.[3][4]
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. Its utility is most prominently demonstrated in the development of kinase inhibitors.
Kinase Inhibitors: Targeting Dysregulated Signaling
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer. The 2-(azetidin-1-yl)pyridine scaffold has emerged as a key component in the design of potent and selective kinase inhibitors.
-
TYK2 Inhibitors: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator in the signaling of cytokines involved in inflammatory and autoimmune diseases.[5] The development of selective TYK2 inhibitors is a promising therapeutic strategy. The 2-(azetidin-1-yl)pyridine moiety has been incorporated into novel TYK2 inhibitors, where it often serves as a key binding element within the ATP-binding site of the kinase.
-
MerTK Inhibitors: Mer receptor tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its aberrant expression is linked to tumor survival and immune evasion, making it an attractive oncology target. The azetidine-benzoxazole scaffold, which can be synthesized from this compound derivatives, has been a key feature in the discovery of potent MerTK inhibitors.
Application Notes and Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from copper-catalyzed amination reactions of 2,6-dibromopyridine.[3][4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
Azetidine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), CuI (0.1 eq), and the ligand (0.2 eq).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene or DMF to the flask.
-
Add azetidine (1.1-1.5 eq) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a cost-effective and efficient catalyst for C-N cross-coupling reactions. The N,N'-dimethylethylenediamine ligand enhances the catalytic activity of copper and improves the reaction yield.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle. Cs₂CO₃ is often more effective but also more expensive.
-
Solvent: A high-boiling point aprotic solvent like toluene or DMF is used to achieve the necessary reaction temperature. Anhydrous conditions are crucial to prevent catalyst deactivation.
-
Stoichiometry: A slight excess of the amine is used to drive the reaction to completion. Using a large excess can lead to the formation of the di-substituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/water or Toluene/ethanol/water solvent mixture
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid (1.2 eq) in the chosen solvent system (e.g., 1,4-dioxane and water 4:1).
-
Add the base (Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Data Presentation: Suzuki Coupling Examples
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 75-85 |
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.[1][6]
Reaction Scheme:
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
Introduction: The Strategic Value of 2-(Azetidin-1-yl)-6-bromopyridine
An in-depth guide to the synthetic utility and reaction protocols for 2-(Azetidin-1-yl)-6-bromopyridine, a key heterocyclic building block.
This compound is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key features: an electron-rich pyridine core, an electron-donating azetidine substituent at the C2 position, and a reactive bromine atom at the C6 position. The azetidine moiety, a saturated four-membered heterocycle, is an increasingly popular feature in drug design, often used to modulate physicochemical properties such as solubility and metabolic stability. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.
The electronic nature of the azetidine group at the C2 position increases the electron density of the pyridine ring, which can influence the reactivity of the C6-Br bond in cross-coupling reactions. This guide provides detailed experimental protocols for the most critical transformations of this substrate, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind procedural choices and strategies for optimization are discussed to provide a framework for successful synthesis.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position.[1] These reactions are foundational in modern drug discovery for constructing complex molecular architectures.[2]
General Experimental Workflow: Ensuring Success with Inert Atmosphere Techniques
The palladium catalysts used in these reactions are typically sensitive to oxygen, especially in their active Pd(0) state. Therefore, rigorous adherence to inert atmosphere techniques is critical for reproducibility and high yields.[3] The following workflow is recommended for all subsequent protocols.
Caption: General workflow for setting up an inert atmosphere cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[2] For a substrate like this compound, this allows for the introduction of diverse aryl or heteroaryl substituents, a key strategy in exploring structure-activity relationships (SAR) in drug discovery.[4][5]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially with electron-rich heterocyclic substrates that can sometimes act as catalyst inhibitors.[6]
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like Pd(OAc)₂. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination, particularly for challenging substrates.[5]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can influence reaction rates and yields.[2]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is a representative starting point for coupling this compound with an arylboronic acid and may require optimization for different coupling partners.[2][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 ratio, degassed)
-
Schlenk flask, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
-
Add the degassed 4:1 mixture of 1,4-dioxane/water via syringe (to achieve a final substrate concentration of ~0.1 M).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | None | XPhos (3 mol%) |
| Base | K₃PO₄ (2 equiv) | K₂CO₃ (3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | THF/H₂O (3:1) |
| Temperature | 100 °C | 90 °C | 80 °C |
| This table presents a summary of commonly employed conditions for Suzuki couplings of bromopyridines, which serve as excellent starting points for optimization.[4][5] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction allows for the introduction of a wide range of primary or secondary amines at the C6 position of the pyridine ring, providing access to a diverse chemical space crucial for pharmaceutical development.[8]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst, but the specifics of the catalytic cycle and the required conditions differ.
-
Catalyst/Ligand: The catalyst system must efficiently perform oxidative addition of the C-Br bond and subsequent C-N reductive elimination. Ligands like BINAP, dppf, and specialized Buchwald ligands (e.g., RuPhos, JohnPhos) are designed to promote these steps.[3][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[7][9]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for the C-N coupling of this compound. For volatile amines, the reaction should be conducted in a sealed tube.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask (or oven-dried sealed tube) under an inert atmosphere, add NaOt-Bu (1.4 equiv), (±)-BINAP (0.03 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate the vessel and backfill with inert gas (3x).
-
Add anhydrous toluene via syringe, followed by the secondary amine (1.2 equiv).
-
Stir the resulting mixture at 80-100 °C. For volatile amines, ensure the tube is securely sealed before heating.[8][9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | (±)-BINAP (3 mol%) | XPhos (4 mol%) | dppf (10 mol%) |
| Base | NaOt-Bu (1.4 equiv) | LHMDS (1.5 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 80 °C | 80 °C |
| This table presents a summary of established conditions for Buchwald-Hartwig aminations of bromopyridines, which can be adapted for the target substrate.[3][9] |
References
-
Zhang, N., Thomas, L., Wu, B., et al. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Crust, E. J., & Gurnani, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Pfizer Global Research & Development. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]
-
de Vries, J. G., & de Vries, A. H. M. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. Available at: [Link]
-
Weires, A. G., et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett. Available at: [Link]
-
Sahu, S. K., et al. Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Bull, J. A., et al. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. Available at: [Link]
-
Al-Amiery, A. A., et al. Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences. Available at: [Link]
-
Various Authors. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Sanna, C., et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
Reinheimer, J. D., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]
-
Bak, J., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]
-
van der Vlugt, S. F., et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Available at: [Link]
-
Reinheimer, J. D., et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 10. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-(Azetidin-1-yl)-6-bromopyridine
Introduction: The Strategic Importance of the 2-(Azetidin-1-yl)pyridine Scaffold
The 2-(azetidin-1-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Azetidines, as saturated four-membered nitrogen-containing heterocycles, offer a unique combination of properties that are highly attractive in drug discovery. Their inherent ring strain and three-dimensional structure provide distinct vectors for molecular exploration compared to more common five- and six-membered rings.[1] This constrained geometry can enhance metabolic stability, improve aqueous solubility, and fine-tune the pharmacokinetic profile of a drug candidate. When incorporated into a pyridine ring, a common pharmacophore in its own right, the resulting 2-(azetidin-1-yl)pyridine core becomes a versatile building block for accessing novel chemical space.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance. For a molecule like 2-(azetidin-1-yl)-6-bromopyridine, these reactions provide a powerful platform for diversification, allowing for the introduction of a wide array of substituents at the 6-position of the pyridine ring. This guide provides detailed application notes and protocols for three of the most important palladium-catalyzed transformations of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) coordinates to the palladium(II) complex, and in the presence of a base, the organic group from the boron is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Protocol for Suzuki-Miyaura Coupling of this compound
Representative Protocol:
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12-24 h |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction has become a go-to method for the synthesis of arylamines, a common motif in pharmaceuticals and agrochemicals.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves the following key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium complex undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.
Protocol for Buchwald-Hartwig Amination of this compound
The following is a representative protocol for the Buchwald-Hartwig amination of a 2-bromopyridine derivative, which can be adapted for this compound.[3][4]
Representative Protocol:
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
III. Sonogashira Coupling: Creating C(sp²)-C(sp) Linkages
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is an invaluable tool for the synthesis of substituted alkynes.
Mechanism of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: Pd(0) adds to the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Alkyne Activation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.
-
Protocol for Sonogashira Coupling of this compound
The following general procedure for the Sonogashira coupling of a bromopyridine derivative can be used as a starting point for reactions with this compound.[6][7]
Representative Protocol:
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Terminal Alkyne | Terminal alkyne (1.2 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Time | 4-12 h |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and efficient means of synthesizing a diverse range of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide, based on established methodologies for related bromopyridine substrates, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. Further exploration of different palladium catalysts, ligands, and reaction conditions will undoubtedly lead to even more efficient and selective transformations of this valuable building block.
References
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: A Scalable and Efficient Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine
Introduction
2-(Azetidin-1-yl)-6-bromopyridine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex molecules with a wide range of therapeutic applications. The incorporation of the strained azetidine ring can impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, addressing the critical aspects of reaction optimization, safety, purification, and analytical characterization. The presented methodology is designed for researchers, scientists, and drug development professionals engaged in process development and scale-up activities.
The synthesis of substituted pyridines, particularly unsymmetrical 2,6-disubstituted derivatives, can be challenging.[3] This protocol leverages a robust and well-documented palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to achieve a selective and high-yielding synthesis.[4][5][6][7]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the monosubstitution of 2,6-dibromopyridine with azetidine. This is accomplished via a Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[4][5][6][7] The reaction is catalyzed by a palladium complex, which facilitates the coupling of the amine with the aryl bromide.
The catalytic cycle, as illustrated below, is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of 2,6-dibromopyridine. The resulting palladium(II) complex then undergoes ligand exchange with the azetidine, followed by deprotonation by a base to form a palladium-amido complex. Finally, reductive elimination yields the desired product and regenerates the palladium(0) catalyst.
An alternative approach, nucleophilic aromatic substitution (SNAr), is also a viable method for the synthesis of aminopyridines.[8][9][10][11] However, the Buchwald-Hartwig amination often offers milder reaction conditions and broader substrate scope, making it particularly suitable for scale-up.[5][6]
Caption: Synthetic workflow for the preparation of this compound.
Safety Precautions
A thorough risk assessment is mandatory before commencing any chemical synthesis. The following safety precautions should be strictly adhered to:
-
2,6-Dibromopyridine: This starting material is fatal if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13] Store locked up.[12][13]
-
Azetidine: Azetidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.
-
Palladium Catalysts and Ligands: These reagents can be toxic and should be handled with care.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.[14]
Always consult the Safety Data Sheets (SDS) for all reagents before use.[12][13][15][16]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2,6-Dibromopyridine | 626-05-1 | 236.90 | >98% | Commercially Available |
| Azetidine | 503-29-7 | 57.09 | >98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% | Commercially Available |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 6737-42-4 | 412.44 | >98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >98% | Commercially Available |
| Toluene (anhydrous) | 108-88-3 | 92.14 | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercially Available |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Commercially Available |
Reaction Setup and Procedure:
-
To a dry three-necked round-bottom flask under a nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
To the resulting suspension, add azetidine (1.1 eq) followed by sodium tert-butoxide (1.5 eq).[14]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
Caption: Step-by-step reaction setup and execution.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Purification workflow for isolating the final product.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the protons on the pyridine and azetidine rings. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and azetidine rings. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | Purity assessment, typically >98%. |
| Melting Point | A sharp and defined melting point range. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst or insufficient heating. | Ensure an inert atmosphere is maintained. Check the quality of the catalyst and reagents. Optimize the reaction temperature. |
| Formation of Di-substituted Product | Excess azetidine or prolonged reaction time. | Use a slight excess of 2,6-dibromopyridine or carefully control the stoichiometry of azetidine. Monitor the reaction closely and stop when the desired product is maximized. |
| Difficult Purification | Similar polarity of product and impurities. | Optimize the eluent system for flash chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound via a Buchwald-Hartwig amination. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably produce this valuable building block in high yield and purity. The provided guidelines for troubleshooting and optimization will further aid in adapting this method to specific laboratory conditions and scale-up requirements.
References
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- 2,6-Dibromopyridine Safety D
-
2,6-Dibromopyridine - Apollo Scientific.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich (2-Bromo-6-(bromomethyl)pyridine).
- SAFETY D
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare.
- How to apply and prepare 2,6-Dibromopyridine efficiently? - FAQ - Guidechem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Preparation and Characterization of New Azetidine Rings and Evalu
- Example for azetidine synthesis by nucleophilic substitution - ResearchG
- Concerted Nucleophilic Arom
- Directed nucleophilic aromatic substitution reaction - RSC Publishing.
- Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino - Benchchem.
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The Strategic deployment of 2-(Azetidin-1-yl)-6-bromopyridine in Fragment-Based Drug Discovery: A Technical Guide
Foreword: The Fragment Advantage in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering a powerful alternative to traditional high-throughput screening (HTS). By employing small, low-complexity molecules, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 H-bond donors/acceptors), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[1][2] This guide focuses on a particularly promising, yet underexplored fragment, 2-(Azetidin-1-yl)-6-bromopyridine, and provides a comprehensive overview of its application in FBDD, from library inclusion to hit validation and optimization.
The Rationale for this compound in a Fragment Library
The efficacy of a fragment library is dictated by the quality and diversity of its constituents. This compound is a prime candidate for inclusion in any contemporary fragment library due to the synergistic advantages conferred by its distinct chemical moieties: the azetidine ring and the bromopyridine core.
1.1. The Azetidine Moiety: A Vector for Potency and Improved Physicochemical Properties
The four-membered saturated azetidine ring is a bioisostere of larger, more flexible amines and offers several key advantages in drug design.[3][4] Its inclusion in a fragment provides:
-
Conformational Rigidity: The strained ring system reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity.[5]
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to more lipophilic aliphatic amines.[3][4]
-
Three-Dimensionality: The non-planar nature of the azetidine ring provides a valuable vector for exploring protein binding pockets in three dimensions, a desirable trait for moving beyond flat, aromatic scaffolds.[3]
-
Novel Chemical Space: The relative scarcity of azetidine-containing fragments in commercial libraries offers an opportunity to explore novel chemical space and identify unique binding interactions.
1.2. The Bromopyridine Core: A Versatile Scaffold for Hit Identification and Elaboration
The 2-substituted-6-bromopyridine scaffold is a well-established pharmacophore that offers multiple strategic advantages in FBDD:
-
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for anchoring the fragment to a protein binding site.
-
Vector for Growth: The bromine atom at the 6-position serves as a versatile chemical handle for subsequent hit-to-lead optimization. It can be readily functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to "grow" the fragment into a more potent lead compound.[6]
-
Enhanced Crystallographic Hit-Finding: The presence of a bromine atom is particularly advantageous for X-ray crystallography-based screening. Bromine's anomalous scattering properties can be exploited to unambiguously identify the fragment in electron density maps, even for weakly binding hits with low occupancy.[5][7]
Table 1: Physicochemical Properties of this compound and Related Scaffolds
| Compound | Molecular Weight ( g/mol ) | cLogP (Calculated) | H-Bond Acceptors | H-Bond Donors |
| This compound | 227.10 | ~2.1 | 2 | 0 |
| 2-Acetyl-6-bromopyridine | 200.03 | ~1.9 | 2 | 0 |
| Azetidine | 57.09 | ~ -0.3 | 1 | 1 |
Note: cLogP values are estimations and can vary based on the calculation method.
Synthesis Protocol for this compound
A reliable and scalable synthesis is paramount for the inclusion of any fragment in a screening library. The following protocol is based on a selective copper-catalyzed C-N bond-forming reaction, a robust method for the amination of halo-pyridines.[7]
2.1. Reaction Scheme
2.2. Materials and Reagents
-
2,6-Dibromopyridine
-
Azetidine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (Ligand)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (Anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
2.3. Step-by-Step Procedure
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Add azetidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
2.4. Characterization
Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fragment Screening Protocols
The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following are detailed protocols for screening this compound against a protein target of interest.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding, allowing for the real-time detection of molecular interactions.[2][8]
3.1.1. Experimental Workflow
Caption: SPR Experimental Workflow.
3.1.2. Detailed Protocol
-
Protein Immobilization: Covalently immobilize the target protein onto a carboxymethylated dextran sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. For screening, dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 0.2%.
-
Screening: Inject the fragment solution over the immobilized target and a reference flow cell (an activated and deactivated surface) at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Data Analysis: Subtract the reference channel sensorgram from the target channel sensorgram to correct for bulk refractive index changes. Analyze the steady-state binding response to identify hits. A response significantly above the background noise is considered a preliminary hit.
-
Hit Validation: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).
NMR Spectroscopy Screening
NMR-based methods are highly sensitive for detecting weak fragment binding and can provide information on the binding site.[8] Ligand-observed methods such as Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.
3.2.1. Experimental Workflow
Caption: STD-NMR Experimental Workflow.
3.2.2. Detailed Protocol
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4). Prepare a stock solution of this compound in d6-DMSO. Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
NMR Acquisition: Acquire a 1D ¹H STD NMR spectrum. Selectively saturate the protein resonances using a train of Gaussian pulses. Acquire a reference spectrum with the saturation frequency set off-resonance from any protein signals.
-
Data Processing and Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum. The presence of signals in the STD spectrum corresponding to the fragment's protons indicates that the fragment is binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein.
-
Hit Validation: Confirm hits by performing a titration experiment to determine the KD.
X-ray Crystallography Screening
X-ray crystallography provides the highest resolution information about how a fragment binds to its target, which is invaluable for structure-based drug design.[5][9] The bromine atom in this compound makes it an excellent candidate for this technique.
3.3.1. Experimental Workflow
Caption: X-ray Crystallography Screening Workflow.
3.3.2. Detailed Protocol
-
Crystal Preparation: Grow crystals of the target protein to a suitable size for diffraction experiments.
-
Crystal Soaking: Prepare a soaking solution containing 10-50 mM of this compound in a cryoprotectant solution compatible with the protein crystals. Transfer a crystal to the soaking solution and incubate for a period ranging from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen. Collect a high-resolution X-ray diffraction dataset at a synchrotron source. To leverage the bromine atom, collect data at a wavelength near the bromine absorption edge (around 0.92 Å) to maximize the anomalous signal.
-
Structure Determination and Analysis: Process the diffraction data and solve the protein-fragment complex structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps for evidence of the bound fragment. The anomalous difference map should show a strong peak corresponding to the position of the bromine atom, confirming the fragment's location and orientation.
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is identified and its binding mode is confirmed, the next crucial step is to optimize it into a more potent lead compound.[6]
4.1. Structure-Guided Growth
With a high-resolution crystal structure of the protein-fragment complex, structure-based drug design can be employed to "grow" the fragment into unoccupied regions of the binding pocket. The bromine atom on the pyridine ring is an ideal vector for this growth. For example, a Suzuki coupling reaction can be used to introduce a variety of aryl or heteroaryl groups at this position to pick up additional favorable interactions with the protein.
4.2. Exploring the Azetidine Vector
The azetidine ring itself offers opportunities for optimization. If the crystal structure reveals a nearby pocket, derivatives of azetidine with substituents at the 3-position can be synthesized to explore these interactions.
4.3. Merging and Linking
If other fragments are identified that bind in close proximity to this compound, a linking strategy can be employed to connect the two fragments, often resulting in a significant increase in affinity.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its unique combination of a conformationally constrained, three-dimensional azetidine moiety and a versatile, crystallographically-traceable bromopyridine core makes it a powerful tool for identifying novel hits and accelerating their optimization into lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging the full potential of this promising fragment in drug discovery.
References
-
Bauman, J. D., et al. (2010). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Protein Science, 19(7), 1305-1316. Available from: [Link]
-
Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available from: [Link]
- Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
-
Kwai, B. X. C., et al. (2025). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs. ACS Chemical Biology. Available from: [Link]
- Hubbard, R. E. (2011). Fragment-based drug discovery. Methods in Molecular Biology, 716, 25-45.
-
Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5031-5035. Available from: [Link]
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
- Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Schulz, M. N., & Hubbard, R. E. (2009). Recent progress in fragment-based drug discovery. Current Opinion in Pharmacology, 9(5), 615-621.
- Douangamath, A., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease.
- Collins, I., & van Montfort, R. L. M. (2012). Fragment-based drug discovery: a practical approach. Methods in Molecular Biology, 841, 245-269.
- Mortenson, P. N., & Murray, C. W. (2017). The role of the medicinal chemist in fragment-to-lead optimization. Future Medicinal Chemistry, 9(12), 1351-1372.
-
Azetidine. In: Wikipedia. Available from: [Link]
-
Nucleophilic aromatic substitution. In: Wikipedia. Available from: [Link]
-
Synthesis of azetidines. Organic Chemistry Portal. Available from: [Link]
-
2-Acetyl-6-bromopyridine. PubChem. Available from: [Link]
Sources
- 1. NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs | CoLab [colab.ws]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-(Azetidin-1-yl)-6-bromopyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization and quantification of 2-(Azetidin-1-yl)-6-bromopyridine. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to ensure scientific integrity, providing robust and reproducible results.
Introduction
This compound is a substituted pyridine derivative featuring an azetidine ring and a bromine atom.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of pyridine and azetidine motifs in pharmacologically active molecules. The azetidin-2-one (β-lactam) ring system, a related cyclic amide, is known for a wide range of biological activities.[2] Accurate and precise analytical methods are crucial for ensuring the purity, stability, and quality of this compound in research and development settings. These notes provide the foundational methodologies to achieve this.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to developing effective analytical methods. While specific experimental data for this compound is not widely available, we can infer properties from related structures like 2-acetyl-6-bromopyridine.
| Property | Estimated Value/Characteristic | Rationale and Impact on Analysis |
| Molecular Formula | C8H9BrN2 | Based on the chemical structure. |
| Molecular Weight | 213.08 g/mol | Calculated from the molecular formula. Essential for mass spectrometry. |
| Polarity | Moderately Polar | The pyridine and azetidine nitrogens introduce polarity, while the bromo-substituted aromatic ring adds non-polar character. This balance is key for reverse-phase HPLC. |
| Volatility | Potentially Volatile | Substituted pyridines can be sufficiently volatile for GC analysis, especially at elevated temperatures. |
| UV Absorbance | Expected | The pyridine ring is a chromophore, allowing for UV detection in HPLC. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Chloroform) | Common for pyridine derivatives. This dictates solvent selection for sample preparation and mobile phases. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity and quantifying this compound due to its moderate polarity. A C18 column is a suitable starting point for method development.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphate buffer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use. The use of a volatile buffer like formic acid is advantageous for subsequent MS analysis.[3]
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (e.g., 70:30 A:B).
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A common mobile phase system for pyridine derivatives, offering good peak shape.[4][5] |
| Gradient | 30% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are eluted and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Pyridine derivatives typically exhibit strong absorbance around this wavelength.[4] |
| Injection Volume | 10 µL | A typical injection volume. |
-
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Use the peak area of the main peak in the sample and compare it to the peak area of the reference standard.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for RP-HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given that substituted pyridines can be analyzed by GC, this method is suitable for this compound.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation and Consumables:
-
GC-MS system with an electron ionization (EI) source
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
GC-grade solvents (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent) | A versatile, low-polarity column suitable for a wide range of compounds. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with varying boiling points. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | 40-400 amu | Covers the expected mass of the parent ion and its fragments. |
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of the main peak should correspond to this compound. Expect to see the molecular ion peak and characteristic fragmentation patterns, such as the loss of the azetidine ring or the bromine atom. The mass spectra of aryl-substituted azetidin-2-ones often show fragmentation yielding ketene, anil, olefin, and isocyanate fragments, which can be a useful reference for fragmentation patterns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Signals in the aliphatic region corresponding to the protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded.
-
-
For reference, the ¹H NMR spectrum of 2-bromopyridine in CDCl₃ shows signals around 8.36, 7.56, 7.49, and 7.26 ppm.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
Signals in the aromatic region for the pyridine carbons. The carbon bearing the bromine will be significantly shifted.
-
Signals in the aliphatic region for the azetidine carbons.
-
-
For reference, the ¹³C NMR spectrum of 2-bromopyridine shows signals at approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[8]
-
Logical Diagram: Spectroscopic Characterization
Caption: Integrated approach to structural confirmation.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for volatile impurity profiling and mass confirmation, and NMR for definitive structural elucidation ensures a thorough understanding of the compound's identity and quality. These protocols serve as a validated starting point for researchers and can be further optimized based on specific instrumentation and sample matrix requirements.
References
- The Royal Society of Chemistry. "Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- The Royal Society of Chemistry. "Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- SIELC Technologies. "Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
-
PubChem. "2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578." URL: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones." URL: [Link]
-
ResearchGate. "(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." URL: [Link]
-
PMC - NIH. "“Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”." URL: [Link]
-
ResearchGate. "(PDF) The Chemistry and Biological Potential of Azetidin-2-ones." URL: [Link]
Sources
- 1. CAS 1288991-76-3: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the technical support guide for the purification of 2-(Azetidin-1-yl)-6-bromopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to ensure the successful isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and how can I minimize their formation?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common approach involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with azetidine.
Common Impurities:
-
Unreacted 2,6-dibromopyridine: This is a frequent impurity if the reaction does not go to completion.
-
Bis-substituted product (2,6-di(azetidin-1-yl)pyridine): Over-reaction or use of excess azetidine can lead to the formation of this byproduct.
-
Starting materials from related syntheses: If the 2-bromopyridine precursor is synthesized, impurities from that process may carry over. For instance, in the synthesis of 6-Bromopyridin-3-amine, potential impurities include regioisomers like 2-Bromo-3-aminopyridine and 4-Bromo-3-aminopyridine, as well as dibrominated species.[1]
Minimization Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of azetidine to 2,6-dibromopyridine. A slight excess of the pyridine starting material can sometimes be used to ensure all the azetidine reacts, simplifying purification.
-
Slow Addition: Add the azetidine solution dropwise to the reaction mixture to avoid localized high concentrations, which can favor the formation of the bis-substituted product.
-
Temperature Management: Perform the reaction at an optimized temperature. Lower temperatures can increase selectivity but may require longer reaction times.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction once the starting material is consumed to prevent the formation of byproducts.
Q2: My flash column chromatography is not providing adequate separation. What parameters should I adjust?
A2: Flash column chromatography is a standard method for purifying this compound.[2] If you are experiencing poor separation, consider the following troubleshooting steps.
Troubleshooting Flash Column Chromatography:
| Parameter | Issue | Suggested Solution |
| Solvent System | Poor resolution between the product and impurities. | * Gradient Elution: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a hexane/ethyl acetate system.[2][3] * Solvent Screening: If a hexane/ethyl acetate system is ineffective, explore other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate. |
| Stationary Phase | Co-elution of closely related impurities. | * Silica Gel Mesh Size: Use a higher mesh size silica gel (e.g., 230-400 mesh) for better resolution.[3] * Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel (e.g., diol or amino) if separation on standard silica is challenging. |
| Loading Technique | Band broadening and tailing. | * Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column. This often provides sharper bands than wet loading. * Concentrated Sample: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is subsequently evaporated. |
| Flow Rate | Inadequate time for equilibration. | * Optimize the flow rate. A slower flow rate can improve separation but will increase the purification time. |
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Q3: Can I use recrystallization to purify this compound? If so, what is a suitable solvent system?
A3: Recrystallization can be an effective purification technique, particularly for removing small amounts of impurities, provided the crude material is of reasonable purity. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection for Recrystallization:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).
-
Single Solvent System: If a suitable single solvent is found, dissolve the crude product in the minimum amount of hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly to induce crystallization.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
A common starting point for recrystallization of similar nitrogen-containing heterocyclic compounds is an alcohol-based solvent like ethanol or a mixture of a polar solvent and a non-polar anti-solvent.[4]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
Recommended Analytical Methods:
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any residual solvents or impurities with distinct signals. |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point.[5] |
| Thin Layer Chromatography (TLC) | A quick method to assess the purity of column fractions and the final product.[3][4] |
Q5: Are there any stability concerns with this compound during purification and storage?
A5: While specific degradation data for this compound is not extensively published, general knowledge of azetidine-containing compounds suggests potential stability considerations.
Potential Degradation Pathways:
-
Hydrolysis: The azetidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[6][7]
-
Acid-Catalyzed Rearrangement: In the presence of strong acids, some azetidin-2-ones have been shown to undergo rearrangement.[8] While this specific compound is not an azetidin-2-one, caution should be exercised with strong acids.
Storage Recommendations:
-
Store the purified compound in a cool, dry, and dark place.
-
An inert atmosphere (e.g., argon or nitrogen) can be beneficial for long-term storage to prevent potential oxidative degradation.
Troubleshooting Guide
Problem: A persistent impurity is co-eluting with the product during flash chromatography.
Logical Troubleshooting Flow:
Caption: Troubleshooting Co-eluting Impurities.
References
- Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives - Benchchem.
- Flow Technology Enabled Preparation of C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and Azetidines.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
- 2-bromopyridine - Organic Syntheses Procedure.
- US4291165A - Process for making 2-bromopyridine - Google Patents.
- Preparation of 2-bromopyridine - PrepChem.com.
- CAS 1288991-76-3: this compound - CymitQuimica.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate.
- Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate.
- Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Optimization for 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the technical support center for the synthesis and optimization of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring a successful and optimized synthesis.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen bond between an aryl halide (2,6-dibromopyridine) and an amine (azetidine). While powerful, this transformation is not without its challenges, including achieving selective mono-amination, preventing side reactions, and ensuring product purity. This guide will provide the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Buchwald-Hartwig amination of 2,6-dibromopyridine with azetidine. This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling.
Q2: Why is selective mono-amination a challenge in this synthesis?
A2: 2,6-Dibromopyridine has two reactive sites. Achieving selective substitution at one position while leaving the other bromine atom intact requires careful control of reaction conditions. Over-reaction can lead to the formation of the di-substituted product, 2,6-di(azetidin-1-yl)pyridine, as a significant byproduct.
Q3: What are the key parameters to control for a successful reaction?
A3: The critical parameters to optimize are the choice of palladium precursor, ligand, base, solvent, reaction temperature, and the stoichiometry of the reactants. Each of these factors can significantly influence the reaction's yield, selectivity, and side product profile.
Q4: Can I use a copper-based catalyst instead of palladium?
A4: Yes, Ullmann-type couplings using copper catalysts are a viable alternative and have been reported for the amination of 2,6-dibromopyridine.[2] These reactions can sometimes be more cost-effective but may require different reaction conditions, such as higher temperatures.
Q5: What are the typical purities and yields I should expect?
A5: With an optimized protocol, yields for the mono-aminated product can be good to excellent, often exceeding 80%. However, achieving high purity directly from the reaction mixture is challenging due to the potential for side products. Chromatographic purification is almost always necessary.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the catalytic cycle.
-
Solution: For electron-rich pyridines, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[3] It may be necessary to screen a few different ligands to find the optimal one for this specific transformation.
-
-
Insufficient Base Strength: The base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig reactions. Ensure the base is anhydrous, as water can deactivate it.
-
-
Low Reaction Temperature: The reaction may require a certain activation energy to proceed.
-
Solution: Gradually increase the reaction temperature. Common solvents for this reaction, such as toluene or dioxane, allow for heating to temperatures between 80-110 °C.
-
Problem 2: Poor Selectivity - Formation of the Di-substituted Byproduct
Possible Causes & Solutions:
-
Excess Azetidine: Using a large excess of the amine nucleophile can drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 or slightly less than stoichiometric amount of azetidine relative to 2,6-dibromopyridine.
-
-
Prolonged Reaction Time or High Temperature: These conditions can favor the slower, second amination reaction.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the desired mono-substituted product is maximized, quench the reaction. Consider running the reaction at a lower temperature for a longer period to favor mono-substitution.
-
-
Catalyst System: The choice of catalyst and ligand can influence selectivity.
-
Solution: Sometimes, a less reactive catalyst system can improve selectivity for mono-amination. Experiment with different palladium sources and ligands.
-
Problem 3: Formation of Unidentified Side Products
Possible Causes & Solutions:
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. The presence of water or other proton sources can promote this side reaction. Using a high-quality, anhydrous solvent is critical.
-
-
Homocoupling of the Aryl Halide: This leads to the formation of bipyridine-type impurities.
-
Solution: This is often a sign of a poorly performing catalyst. Re-evaluate your catalyst, ligand, and base combination.
-
-
Decomposition of Azetidine: Azetidine is a strained ring and can be unstable under harsh reaction conditions.
-
Solution: Avoid excessively high temperatures. If decomposition is suspected, consider using a milder base or running the reaction at a lower temperature.
-
Experimental Protocols
Recommended Starting Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific laboratory conditions and reagent quality.
Materials:
-
2,6-Dibromopyridine
-
Azetidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous toluene.
-
Add the 2,6-dibromopyridine solution to the catalyst mixture.
-
In a third flask, dissolve azetidine (0.95 eq) in anhydrous toluene.
-
Add the azetidine solution dropwise to the reaction mixture.
-
Finally, add NaOtBu (1.2 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Potential Impact of Variation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts can offer better stability and reproducibility. |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands are generally preferred. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Stronger bases can increase reaction rates but may decrease selectivity. |
| Solvent | Toluene, Dioxane | The choice of solvent can affect solubility and reaction temperature. |
| Temperature | 80-110 °C | Higher temperatures can lead to di-substitution and side reactions. |
| Stoichiometry | ~1:0.95 (Dibromopyridine:Azetidine) | Excess azetidine will favor di-substitution. |
Visualization of Key Processes
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the reaction.
References
-
Roberts, M., Padgett, C. W., & Guillet, G. L. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321-36327. [Link]
-
Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5025-5029. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ghosh, A., & Sieser, J. E. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis. (2014).
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
Sources
Technical Support Center: 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the technical support guide for 2-(Azetidin-1-yl)-6-bromopyridine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common side reactions and experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its immediate precursors?
A1: The most common and direct synthetic route is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2,6-dibromopyridine with azetidine using a palladium catalyst, a phosphine ligand, and a strong base.
Q2: My NMR spectrum shows unreacted 2,6-dibromopyridine. What is the likely cause?
A2: Incomplete conversion is often due to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms on the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1][2] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvent and reagents are anhydrous.
Q3: I am observing a byproduct with a mass corresponding to the addition of two azetidine rings. How can this be avoided?
A3: The formation of 2,6-di(azetidin-1-yl)pyridine is a common side reaction resulting from double substitution. To favor mono-amination, carefully control the stoichiometry. Using a slight excess of 2,6-dibromopyridine relative to azetidine can help minimize the formation of the disubstituted product. Additionally, lower reaction temperatures and shorter reaction times can increase selectivity.
Q4: Is the azetidine ring stable under typical cross-coupling conditions?
A4: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than five- or six-membered rings but more stable than aziridines.[3] While generally stable under standard Buchwald-Hartwig conditions, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to ring-opening side reactions, although this is less common.
Part 2: Troubleshooting Guide for Side Reactions
This section addresses specific experimental issues, their probable causes rooted in side reactions, and actionable solutions.
Issue 1: Low Yield & Presence of Dehalogenated Byproduct
-
Symptom: Your crude reaction mixture shows a significant amount of 2-(azetidin-1-yl)pyridine (mass of desired product minus Br, plus H) alongside your desired product and starting material.
-
Potential Cause (Side Reaction): Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom. This side reaction can be promoted by certain bases (like alkoxides, which can be hydride sources) or the formation of palladium hydride species in the catalytic cycle.[2]
-
Proposed Solutions:
-
Base Selection: Switch to a non-nucleophilic base that is less likely to act as a hydride donor. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives to sodium tert-butoxide (NaOtBu).[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired C-N reductive elimination and can shield the palladium center, reducing the likelihood of side reactions.[1][2]
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere to prevent the formation of species that could lead to catalyst deactivation or undesired pathways.[2]
-
Issue 2: Formation of Homocoupled Bipyridine Impurities
-
Symptom: Mass spectrometry or NMR analysis reveals the presence of bipyridine-type structures, such as 6,6'-di(azetidin-1-yl)-2,2'-bipyridine.
-
Potential Cause (Side Reaction): Reductive homocoupling of the starting material or product. This can occur when the palladium catalyst promotes the coupling of two bromopyridine molecules. While less common than other side reactions, it can be facilitated by certain reaction conditions.[4]
-
Proposed Solutions:
-
Catalyst System Purity: Use a high-purity palladium precatalyst. Precatalysts often provide cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can disfavor the higher activation energy pathway of homocoupling.[6]
-
Reagent Purity: Ensure the 2,6-dibromopyridine starting material is free from impurities that might initiate unwanted coupling pathways.
-
Issue 3: Reaction Stalls or Fails to Initiate
-
Symptom: TLC or LC-MS monitoring shows no consumption of the starting materials, even after several hours at elevated temperatures.
-
Potential Cause (Catalyst Inhibition): The nitrogen atoms of the pyridine substrate and the azetidine can act as ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive.[1][7] This is a known challenge when working with aminopyridines.[7]
-
Proposed Solutions:
-
Ligand Selection: The use of highly electron-donating and sterically bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) is critical. These ligands have a high affinity for the palladium center, preventing the substrate or product from displacing them and deactivating the catalyst.[7]
-
Use of Pre-catalysts: Employing modern palladium pre-catalysts can ensure efficient generation of the active Pd(0) species, overcoming initiation issues.
-
Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.
-
Part 3: Reaction Mechanisms & Troubleshooting Workflow
Buchwald-Hartwig Amination: Desired Cycle vs. Side Reactions
The diagram below illustrates the primary catalytic cycle for the synthesis of this compound and highlights key points where side reactions can occur.
Caption: Catalytic cycle and common off-cycle pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific laboratory conditions.
The synthesis of this compound is most effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 2,6-dibromopyridine and azetidine.[1][2] While powerful, this reaction is sensitive to several variables that can impact its efficiency and selectivity. The primary challenge lies in achieving selective mono-amination while preventing the formation of the di-substituted byproduct, 2,6-di(azetidin-1-yl)pyridine.[3]
This guide provides a structured approach to identifying and solving the most common experimental hurdles.
Section 1: The Core Reaction - Understanding the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[4] A fundamental understanding of its catalytic cycle is crucial for effective troubleshooting. The reaction is initiated by a Pd(0) species which undergoes oxidative addition with the aryl bromide. Subsequent steps involving the amine and a base lead to the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.
The efficiency of each step in this cycle is highly dependent on the choice of ligand, base, and solvent. The pyridine substrate itself introduces a unique challenge, as the ring nitrogen can coordinate with the palladium center, potentially interfering with the catalytic process.[5]
Caption: Simplified Buchwald-Hartwig catalytic cycle for the amination of 2,6-dibromopyridine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled. I see very low conversion of my starting 2,6-dibromopyridine, even after extended reaction times. What is the likely cause?
A: Low or no conversion typically points to an issue with the catalytic system's activity. Here are the primary culprits and their solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.
-
Causality: Many palladium precursors, like Pd(OAc)₂, are in the Pd(II) state and must be reduced in situ to Pd(0) to enter the catalytic cycle. Phosphine ligands not only stabilize the Pd(0) center but also facilitate this reduction. If the ligand is of poor quality or an insufficient amount is used, the catalyst will not be active.
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., from the RuPhos or BrettPhos families). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst under the reaction conditions.[5]
-
Ensure Ligand Quality: Use fresh, high-purity phosphine ligands. Many are sensitive to air oxidation, which renders them ineffective. Store them under an inert atmosphere.
-
Check Reagent Purity: Ensure your solvent is anhydrous and your azetidine is free of impurities that could poison the catalyst.
-
-
-
Insufficiently Strong Base: The base is critical for deprotonating the azetidine (or the intermediate palladium-amine complex), which is necessary for the reductive elimination step.[1]
-
Causality: Weaker bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to facilitate the catalytic turnover efficiently, especially at lower temperatures.
-
Solution: Switch to a stronger base. Sodium tert-butoxide (NaOtBu) is the standard and most effective base for Buchwald-Hartwig aminations due to its high basicity and non-nucleophilic nature.[6][7]
-
-
Low Temperature: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and requires thermal energy.
Q2: My main problem is the formation of the disubstituted byproduct, 2,6-di(azetidin-1-yl)pyridine. How can I improve selectivity for the desired mono-adduct?
A: This is the most common selectivity challenge in this synthesis. The desired product, this compound, is also a substrate for the same catalytic reaction. Controlling this requires a kinetic approach.
-
Stoichiometry is Key:
-
Causality: If azetidine is used in excess or even in a 1:1 ratio with 2,6-dibromopyridine, there is a high statistical probability that once the mono-adduct is formed, it will react again before all the starting dibromide is consumed.
-
Solution: Use 2,6-dibromopyridine as the excess reagent. Start with a ratio of 1.5 to 2.0 equivalents of 2,6-dibromopyridine to 1.0 equivalent of azetidine. This ensures that the catalyst is more likely to encounter a molecule of the starting material than the product, favoring mono-substitution. The unreacted dibromide can be removed during purification.
-
-
Reaction Time and Temperature:
-
Causality: The second amination step (product reacting to form the di-adduct) is generally slower than the first due to increased steric hindrance and modified electronics. However, with prolonged reaction times and high temperatures, this second reaction will inevitably occur.
-
Solution:
-
Monitor the Reaction Closely: Do not let the reaction run overnight without monitoring. Use TLC or LC-MS to track the consumption of azetidine and the formation of the mono- and di-adducts.
-
Quench at Optimal Point: Stop the reaction as soon as the limiting reagent (azetidine) is consumed. This minimizes the time available for the slower, undesired second substitution.
-
Use the Lowest Effective Temperature: Find the minimum temperature that provides a reasonable reaction rate (e.g., 80 °C). Higher temperatures will accelerate both the desired and undesired reactions, potentially reducing selectivity.
-
-
Q3: My purification by column chromatography is difficult. The desired product co-elutes with the starting 2,6-dibromopyridine. What can I do?
A: Co-elution of nonpolar compounds can be challenging. The polarity difference between 2,6-dibromopyridine and this compound is small.
-
Optimize Chromatography Conditions:
-
Causality: Standard solvent systems may not provide adequate resolution.
-
Solution:
-
Use a Shallow Gradient: If using automated chromatography, run a very shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane over many column volumes).
-
Try Different Solvent Systems: Explore alternative solvent systems. Sometimes adding a small amount of a third solvent like dichloromethane or toluene can alter selectivity on the silica gel.
-
Use High-Performance Silica: Use a smaller particle size silica gel for higher resolution.
-
-
-
Chemical Separation (Acid Wash):
-
Causality: The product contains a basic nitrogen atom (on the pyridine ring) while the starting material is less basic. This difference can be exploited.
-
Solution: After the reaction workup, dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will be protonated and move into the aqueous layer, while the non-basic 2,6-dibromopyridine remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure product into an organic solvent.
-
Section 3: Optimized Experimental Protocol
This protocol is designed as a robust starting point to maximize yield and selectivity.
Reagents & Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,6-Dibromopyridine | 236.89 | 1.00 g | 4.22 mmol | 1.5 |
| Azetidine | 57.09 | 161 mg | 2.81 mmol | 1.0 |
| Pd₂(dba)₃ | 915.72 | 65 mg | 0.07 mmol | 0.025 |
| XPhos | 476.62 | 80 mg | 0.17 mmol | 0.06 |
| Sodium tert-butoxide | 96.10 | 405 mg | 4.22 mmol | 1.5 |
| Anhydrous Toluene | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.00 g), Pd₂(dba)₃ (65 mg), XPhos (80 mg), and sodium tert-butoxide (405 mg).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen which can deactivate the catalyst.[6]
-
Add Solvent and Amine: Add anhydrous toluene (20 mL) via syringe, followed by azetidine (161 mg).
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress every hour by TLC (9:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours (disappearance of azetidine).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 20 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 2% to 10% ethyl acetate in hexane to yield this compound as a solid.
Section 4: Key Parameter Optimization Summary
The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | Pre-catalysts (e.g., XPhos Pd G3) are often more reliable and air-stable, leading to more consistent results.[5] |
| Ligand | XPhos, RuPhos, SPhos, BINAP | Bulky, electron-rich monodentate phosphines like XPhos and RuPhos are generally superior for C-N coupling as they promote fast reductive elimination, which can improve selectivity and turnover.[5][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is the most effective choice for its high basicity, ensuring efficient deprotonation and catalyst turnover.[6][7] |
| Solvent | Toluene, Dioxane, THF | Toluene and dioxane are preferred for their high boiling points and good solubility of reagents. Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rate but may decrease selectivity. The optimal temperature is a balance, typically around 90-100 °C. |
| Stoichiometry | 1.0 - 2.0 eq. of ArBr | Using an excess of 2,6-dibromopyridine (1.5 eq.) is crucial for kinetically favoring mono-substitution over di-substitution. |
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Is this reaction sensitive to air and moisture? Yes, absolutely. The Pd(0) catalyst and especially the phosphine ligands are sensitive to oxidation by air. The base, NaOtBu, is highly sensitive to moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.[6]
-
FAQ 2: What is the specific role of the XPhos ligand? XPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Its electron-donating character accelerates the final reductive elimination step, which releases the product and regenerates the catalyst. This rapid final step is key to achieving high turnover numbers.[7]
-
FAQ 3: Can I use microwave heating for this reaction? Yes. Microwave-assisted synthesis can be highly effective for Buchwald-Hartwig reactions. It can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing byproduct formation through rapid heating.[7] A typical starting point would be 10-20 minutes at 120-150 °C in a sealed microwave vessel. Optimization would be required.
Section 6: Visualizing the Troubleshooting Process
A logical workflow can help diagnose issues systematically.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Vertex AI Search Result[8] : Synthesis and biological study of Azetidinone derivatives. (2019). Note: General context on azetidine-containing structures.
-
Vertex AI Search Result[9][10][11] : Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12242664/]
-
Vertex AI Search Result[12] : Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6280]
-
Vertex AI Search Result[3] : Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201402619]
-
Vertex AI Search Result[1][2] : A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17411075/]
-
Vertex AI Search Result[6] : Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Note: Provides a specific experimental example of Buchwald-Hartwig on a bromopyridine.
-
Vertex AI Search Result[13] : Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2005-861833]
-
Vertex AI Search Result[7] : Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382024/]
-
Vertex AI Search Result[5] : Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233215/]
-
Vertex AI Search Result[14] : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00567]
-
Vertex AI Search Result[4] : Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2109999sy]
Sources
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- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | Semantic Scholar [semanticscholar.org]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-(Azetidin-1-yl)-6-bromopyridine in Synthetic Chemistry
Welcome to the Technical Support Center for 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to provide in-depth technical guidance and troubleshooting advice based on both established chemical principles and practical laboratory experience. Our goal is to help you anticipate and address stability challenges, ensuring the integrity of your reactions and the purity of your products.
Introduction: Understanding the Molecule
This compound is a valuable synthon, combining the functionalities of a 2-halopyridine, a common substrate for cross-coupling reactions, with an N-aryl azetidine moiety. The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it a unique and sometimes challenging component in a molecule.[1] This guide will address the most frequently asked questions and troubleshooting scenarios related to the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability Under Acidic Conditions
Question 1: My reaction mixture is acidic. Should I be concerned about the stability of the azetidine ring in this compound?
Answer: Yes, acidic conditions pose a significant risk to the integrity of the azetidine ring. The ring strain of azetidines makes them susceptible to acid-mediated ring-opening reactions.[2][3] The key factor governing this stability is the basicity (and thus the pKa) of the azetidine nitrogen.
Expert Insight & Causality: Protonation of the azetidine nitrogen is the initiating step for acid-catalyzed ring-opening. For N-aryl azetidines, including our topic compound, the stability in acidic media is significantly enhanced compared to N-alkyl azetidines. This is because the lone pair of electrons on the azetidine nitrogen is delocalized into the pyridine ring, which substantially lowers its basicity and pKa.[2]
A pivotal study on the decomposition of N-substituted azetidines found that N-pyridyl azetidines are remarkably more stable in acidic aqueous solutions (pH 1.8) than their N-phenyl counterparts.[2] The calculated pKa of the azetidine nitrogen in a similar N-(2-pyridyl)azetidine was found to be very low (-1.1), meaning it is not readily protonated under moderately acidic conditions.[2]
Troubleshooting Guide: Acidic Conditions
| Symptom | Potential Cause | Suggested Solution |
| Appearance of new, more polar byproducts by TLC or LC-MS. | Acid-mediated ring-opening of the azetidine. | - Avoid strong acids: Whenever possible, use weaker acids or buffer your reaction medium. - Protecting groups: If acidic conditions are unavoidable, consider if a temporary modification to the pyridine ring is feasible to further reduce the azetidine nitrogen's basicity. - Low temperature: If an acidic workup is necessary, perform it at low temperatures (0-5 °C) and for the shortest possible duration. |
| Complex NMR spectrum with broad peaks, suggesting multiple species in solution. | Equilibrium between the intact compound and its protonated, potentially ring-opened forms. | - Neutralize the sample: Before taking an NMR, quench a small aliquot of the reaction mixture and extract the compound into an organic solvent to analyze the non-protonated form. - Use aprotic solvents: If the reaction allows, use aprotic solvents to minimize the availability of protons. |
Section 2: Stability in Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Question 2: I am planning a Suzuki-Miyaura coupling with this compound. What conditions should I be mindful of to maintain the stability of the azetidine ring?
Answer: The primary concerns in a Suzuki-Miyaura coupling are the basic conditions and elevated temperatures, which can potentially affect the azetidine ring. However, N-aryl azetidines generally exhibit good stability under these conditions.
Expert Insight & Causality: The bases commonly used in Suzuki couplings, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are typically not strong enough to deprotonate the C-H bonds of the azetidine ring, which would be a prerequisite for base-mediated degradation pathways. Furthermore, studies have shown that azetidine-containing ligands can be stable and effective in Suzuki-Miyaura reactions, suggesting the ring system can tolerate the catalytic cycle.[4]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired coupled product and recovery of starting material. | Catalyst inhibition or deactivation. The nitrogen atoms of the pyridine and/or azetidine can coordinate to the palladium center.[1] | - Ligand choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired catalytic cycle and shield the palladium center. - Catalyst loading: A slightly higher catalyst loading (2-5 mol%) might be necessary to overcome potential inhibition. |
| Formation of 2-(Azetidin-1-yl)pyridine (dehalogenation byproduct). | Reduction of the aryl bromide. This can be promoted by certain bases or impurities.[5] | - Base selection: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid using hydroxides or alkoxides if dehalogenation is observed. - Inert atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the formation of palladium hydride species that can lead to dehalogenation.[6] |
Question 3: I am performing a Buchwald-Hartwig amination on this compound. The reaction requires a strong base like sodium tert-butoxide (NaOtBu). Will this cleave the azetidine ring?
Answer: While strong bases like NaOtBu are used, the azetidine ring in your substrate is generally stable under typical Buchwald-Hartwig conditions. The primary concern is often related to side reactions at the pyridine ring rather than the degradation of the azetidine.
Expert Insight & Causality: A study on the palladium-catalyzed N-arylation of azetidine itself demonstrated that the ring remains intact under cross-coupling conditions, suggesting its general robustness. Although the conditions can be harsh (strong base, high temperature), the N-aryl bond and the C-C bonds of the azetidine ring are not typically susceptible to cleavage by bases like NaOtBu. The most likely side reactions involve the aryl bromide, such as hydrodehalogenation.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired product. | Inefficient catalysis or side reactions. | - Ligand and catalyst screening: As with Suzuki coupling, the choice of ligand is crucial. Screen a panel of bulky, electron-rich phosphine ligands. Pre-formed palladium catalysts can also give more reproducible results. - Solvent choice: Anhydrous, non-protic solvents like toluene or dioxane are preferred. |
| Significant formation of 2-(Azetidin-1-yl)pyridine. | Hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations. | - Optimize base and temperature: Use the minimum amount of base and the lowest temperature necessary for the reaction to proceed. - Ensure anhydrous conditions: Water can be a proton source for dehalogenation. |
Section 3: Thermal Stability
Question 4: At what temperature does this compound start to decompose?
Expert Insight & Causality: The thermal stability of a molecule is determined by the strength of its chemical bonds. The C-N and C-C bonds within the azetidine ring are relatively strong. Thermal decomposition would likely require significantly higher temperatures than those typically employed in solution-phase synthesis. For instance, the thermal decomposition of 1,3,3-trinitroazetidine, a much more energetic molecule, begins to occur in the melt at temperatures between 170-210 °C.[7] It is reasonable to assume that this compound exhibits stability at least up to the boiling points of common organic solvents like toluene (111 °C) and dioxane (101 °C).
Troubleshooting Guide: Thermal Stability
| Symptom | Potential Cause | Suggested Solution |
| Gradual darkening of the reaction mixture and formation of multiple unidentified byproducts at high temperatures. | Potential slow thermal decomposition over prolonged reaction times. | - Lower reaction temperature: If the desired reaction is not proceeding at a reasonable rate, consider a more active catalyst system rather than simply increasing the temperature. - Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. |
Experimental Protocols & Visualization
Protocol 1: General Procedure for Assessing Stability by HPLC
This protocol allows for the monitoring of the stability of this compound under specific reaction conditions.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Set up the reaction conditions to be tested in a separate vial (e.g., your chosen solvent, base, and catalyst).
-
At time zero (t=0) , add a known amount of the stock solution to the reaction vial. Simultaneously, inject an aliquot of the stock solution into the HPLC to obtain a reference chromatogram.
-
Incubate the reaction mixture at the desired temperature.
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture, quench it if necessary (e.g., with aqueous acid or base), dilute it with the mobile phase, and inject it into the HPLC.
-
Analyze the chromatograms by comparing the peak area of this compound at each time point to the t=0 sample. The appearance of new peaks indicates the formation of degradation products.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Visualization of Potential Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for this compound under harsh reaction conditions.
Caption: Potential degradation pathways for this compound.
Summary of Stability
The following table summarizes the stability of this compound under various conditions.
| Condition | Stability | Key Considerations |
| Acidic (pH < 5) | Moderate to Low | Stability is highly dependent on the acid strength and temperature. The N-pyridyl group offers significant protection against ring-opening compared to N-phenyl azetidines.[2] |
| Basic (e.g., K₂CO₃, Cs₂CO₃) | High | Generally stable under conditions typical for Suzuki couplings. |
| Strongly Basic (e.g., NaOtBu, LiHMDS) | Moderate to High | The azetidine ring is generally stable, but side reactions like dehalogenation may be more prevalent. |
| Thermal (up to 140 °C) | High | Stable for typical reaction times. Prolonged heating at very high temperatures may lead to gradual decomposition. |
| Palladium Catalysis | High | The azetidine ring is generally stable. The primary challenges are related to catalyst inhibition and side reactions at the bromopyridine moiety. |
Conclusion
This compound is a robust building block for a variety of synthetic transformations. The primary stability concern is the potential for acid-mediated ring-opening of the azetidine moiety. By understanding the mechanistic principles that govern its stability, particularly the reduced basicity of the azetidine nitrogen due to its linkage to the pyridine ring, researchers can design reaction conditions that minimize degradation and maximize product yield. This guide provides a framework for troubleshooting common issues and ensuring the successful application of this valuable compound in your research.
References
- Korsunskii, B. L., Makhova, N. N., & Tartakovsky, V. A. (n.d.). Thermal decomposition of 1,3,3-trinitroazetidine in the gas phase, solution, and melt.
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., Ogilvie, K., Philippe, L., Salomon-Ferrer, R., Shapiro, M. J., Starr, J. T., Uccello, D. P., Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., Ogilvie, K., Philippe, L., Salomon-Ferrer, R., Shapiro, M. J., Starr, J. T., Uccello, D. P., Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
(2019). Synthesis and biological study of Azetidinone derivatives. [Link]
-
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Kumar, D., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100093. [Link]
-
Choudhury, B., Maiti, B., Balamurali, M. M., & Chanda, K. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. OUCI. [Link]
-
ResearchGate. (n.d.). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
Drouillat, B., L’Heureux, A., & Couty, F. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 103. [Link]
-
EPFL. (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Iannelli, F., D'Abrosca, B., & Della Sala, G. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
National Institutes of Health. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]
-
MDPI. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. [Link]
-
National Institutes of Health. (2024). “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A New Green Analytical RP-HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Cephalexin. [Link]
-
ResearchGate. (2015). Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis( N -arylthiazoline-2-thiones). [Link]
-
PubMed. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]
Sources
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Technical Support Center: Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and extensive field experience.
Introduction
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with azetidine. This reaction can be effectively carried out using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed C-N cross-coupling reactions. While seemingly straightforward, this synthesis presents several challenges, primarily centered around achieving selective mono-substitution and optimizing reaction conditions to ensure high yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Question: I am not observing any formation of the desired this compound product. What are the likely causes and how can I troubleshoot this?
Answer: A lack of product formation can stem from several factors, primarily related to the catalyst system and reaction conditions.
-
Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere to prevent deactivation. For Buchwald-Hartwig reactions, using a pre-catalyst can sometimes lead to more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]
-
Improper Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and subsequent catalytic turnover.[2] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common choice. For copper-catalyzed reactions, bases like K₂CO₃ may be employed.[3][4][5] Ensure the base is anhydrous, as water can poison the catalyst.
-
Sub-optimal Temperature: These cross-coupling reactions are often temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation. A typical starting point for Buchwald-Hartwig aminations is 80-110 °C.[2]
-
Solvent Purity: The use of dry, degassed solvents is critical. Oxygen can oxidize the active catalyst, and water can interfere with the base and catalyst. Toluene and dioxane are commonly used solvents for these reactions.[6]
Troubleshooting Workflow for No Product Formation
Caption: A step-by-step troubleshooting workflow for addressing a lack of product formation.
Poor Selectivity: Formation of 2,6-di(azetidin-1-yl)pyridine
Question: My reaction is producing a significant amount of the di-substituted product, 2,6-di(azetidin-1-yl)pyridine. How can I favor the formation of the mono-substituted product?
Answer: Achieving mono-selectivity is a primary challenge in this synthesis. The formation of the di-substituted product is a common side reaction.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the first line of defense. Use a slight excess of 2,6-dibromopyridine relative to azetidine. A common starting point is 1.1-1.5 equivalents of the dibromopyridine.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the second substitution. Monitor the reaction progress closely by TLC or LC-MS and quench it once the starting 2,6-dibromopyridine is consumed to a satisfactory level, but before significant di-substitution occurs.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. For copper-catalyzed reactions, the ligand can play a crucial role in controlling the formation of mono- or di-substituted products.[7][8] In some cases, a less reactive catalyst system may favor mono-substitution.
-
Slow Addition of Azetidine: Adding the azetidine solution slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thereby disfavoring the second substitution reaction with the already formed mono-substituted product.
Strategies to Enhance Mono-substitution Selectivity
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | Use a slight excess of 2,6-dibromopyridine (1.1-1.5 eq.) | Limits the availability of the nucleophile for the second substitution. |
| Reaction Time | Monitor closely and quench after optimal conversion | Prevents the reaction from proceeding to the di-substituted product. |
| Temperature | Use the lowest effective temperature | Reduces the rate of the second, generally slower, substitution. |
| Catalyst System | Screen different catalyst/ligand combinations | Ligand sterics and electronics can influence selectivity.[7][8] |
| Azetidine Addition | Add azetidine solution dropwise over time | Maintains a low instantaneous concentration of the nucleophile. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this synthesis: Palladium or Copper?
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed C-N cross-coupling can be effective. The choice often depends on available resources, desired reaction conditions, and substrate compatibility. Buchwald-Hartwig reactions are well-established and a vast array of ligands are available for optimization.[2][9] Copper catalysis can be a more economical alternative and may offer different selectivity profiles.[7][8] It is advisable to screen both systems to determine the optimal conditions for your specific setup.
Q2: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the presence of unreacted 2,6-dibromopyridine and the di-substituted side product.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The product is expected to have an intermediate polarity between the starting material and the di-substituted product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. This may require some initial screening of solvents to find one in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Acid-Base Extraction: An initial workup with a dilute acid wash can help remove any remaining basic starting materials or byproducts. However, care must be taken as the product itself is basic and may be extracted into the aqueous acidic layer.
Q3: What are the key safety precautions to consider when working with azetidine?
Azetidine is a volatile, flammable, and corrosive cyclic amine. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can be a viable option to reduce reaction times significantly.[3][4][5][10] It is important to use sealed vessels designed for microwave chemistry due to the volatility of the reactants and solvents at elevated temperatures. Optimization of reaction time and temperature will be necessary, as overheating can lead to decomposition and increased side product formation.
Experimental Protocol Example (Buchwald-Hartwig Amination)
This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of 2,6-dibromopyridine with azetidine.
References
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. [Link]
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
2-bromopyridine. Organic Syntheses Procedure. [Link]
-
Synthesis of Novel 2-Azetidinones as Antibacterial Agents. ZJHMS. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
- Method for synthesizing 2-amino-6-bromopyridine.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(Azetidin-1-yl)-6-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support resource for the Suzuki-Miyaura cross-coupling of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this electron-rich and sterically hindered substrate. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure your success.
Understanding the Challenges: Why Can This Coupling Be Difficult?
The Suzuki coupling of this compound presents a specific set of challenges primarily due to the electronic and steric nature of the substrate. The azetidinyl group is a strong electron-donating group, which can decrease the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1] Furthermore, the nitrogen atoms on both the pyridine and azetidine rings can act as Lewis bases, potentially coordinating to the palladium catalyst and leading to its deactivation or inhibition.[2] This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a common issue and can often be traced back to the catalyst system or reaction conditions being suboptimal for this specific substrate.
Possible Cause 1: Catalyst Inhibition/Deactivation. The lone pairs on the pyridine and azetidine nitrogens can bind to the palladium center, effectively poisoning the catalyst.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination from the substrate's nitrogen atoms, and their electron-donating nature promotes the crucial oxidative addition step.[3] Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent choices.[4][5]
Possible Cause 2: Inefficient Oxidative Addition. The electron-donating azetidinyl group makes the C-Br bond less electrophilic, slowing down the oxidative addition of the palladium catalyst.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or product.
-
Use a More Active Catalyst System: Pre-formed catalysts or pre-catalysts, such as Buchwald's G3 or G4 precatalysts, can be more effective as they readily generate the active Pd(0) species.
-
Possible Cause 3: Inappropriate Base. The choice of base is critical. A base that is too weak may not efficiently activate the boronic acid for transmetalation.[6] Conversely, a base that is too strong can lead to side reactions.
-
Solution: For nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) is often a superior choice to carbonates like K₂CO₃ or Na₂CO₃.[7] It is a strong enough base to facilitate transmetalation without promoting significant side reactions. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in challenging cases.
Q2: I'm observing significant side product formation, mainly protodeboronation of my boronic acid and homocoupling. What can I do?
Side reactions compete with your desired coupling, reducing your yield and complicating purification.
Possible Cause 1: Protodeboronation. This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by the presence of water and can be a significant issue with heteroaryl boronic acids.
-
Solution:
-
Use Anhydrous Conditions (with caution): While Suzuki reactions often benefit from some water, excessive amounts can promote protodeboronation. Using anhydrous solvents may help, but ensure your base (like K₃PO₄) has a small amount of associated water to facilitate the reaction.[8]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[1]
-
Increase Boronic Acid Stoichiometry: Using a slight excess (1.2 - 1.5 equivalents) of the boronic acid can help to compensate for some loss to this side reaction.
-
Possible Cause 2: Homocoupling. This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
-
Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?
Inconsistent yields are often due to subtle variations in reagent quality or reaction setup.
-
Solution:
-
Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time; it's advisable to use fresh or properly stored material. The quality of the palladium catalyst and ligands is also paramount.
-
Strictly Anhydrous and Inert Conditions: As mentioned, oxygen and moisture can have a significant impact. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Stirring Rate: Ensure efficient stirring to maintain a homogeneous mixture, especially in heterogeneous reactions.
-
Optimized Protocols for Suzuki Coupling of this compound
The following protocols are starting points based on successful couplings of structurally similar aminopyridines.[9] Optimization for your specific boronic acid may be necessary.
Protocol 1: General Screening Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | A reliable source of Pd(0). |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand to prevent catalyst inhibition and promote oxidative addition.[5] |
| Base | K₃PO₄ (2.0 equiv) | An effective base for N-heterocyclic substrates.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki couplings. |
| Temperature | 90-100 °C | A good starting temperature range. |
| Boronic Acid | 1.2 - 1.5 equiv | To drive the reaction to completion and compensate for potential side reactions. |
Protocol 2: For More Challenging Boronic Acids
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | A robust and versatile catalyst for challenging couplings.[9] |
| Base | Cs₂CO₃ (2.0 equiv) | A stronger base that can be effective when K₃PO₄ is insufficient. |
| Solvent | Toluene/H₂O (4:1) | An alternative solvent system that can sometimes offer improved solubility or reactivity. |
| Temperature | 100-110 °C | A slightly higher temperature may be required. |
| Boronic Acid | 1.5 equiv | A higher excess may be beneficial. |
Step-by-Step Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
The Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling.
References
- Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.
- Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2007). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 10(10-11), 978-984.
- Yoshizawa, K., et al. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 48(3), 859-867.
- Li, J., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 56(34), 4934-4937.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Öcal, N., & Er, M. (2006). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Journal of Heterocyclic Chemistry, 43(4), 895-900.
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Aryl- and C-Alkenylpurines. Synthesis, 2001(12), 1835-1845.
- Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
- Szostak, M., & Szostak, K. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(44), 8976-8996.
- Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
- Lu, G. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scite.ai [scite.ai]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Azetidin-1-yl)-6-bromopyridine
Welcome to the Technical Support Center for the purification of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the integrity and purity of your final product.
Introduction to Purification Challenges
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and azetidine. While the synthesis is relatively straightforward, the purification process can present several challenges. The primary impurities of concern are the unreacted starting material, 2,6-dibromopyridine, and the di-substituted byproduct, 2,6-bis(azetidin-1-yl)pyridine. Furthermore, the strained azetidine ring is susceptible to opening under acidic conditions, a critical consideration when employing common purification techniques like silica gel chromatography.[1][2][3]
This guide will provide a structured approach to identifying and removing these impurities, as well as strategies to mitigate product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities originate from the synthesis reaction. These include:
-
Unreacted 2,6-dibromopyridine: A common impurity if the reaction does not go to completion.
-
2,6-bis(azetidin-1-yl)pyridine: The di-substituted byproduct formed when azetidine reacts at both bromine positions on the pyridine ring.
-
Azetidine ring-opened byproducts: These can form if the reaction or purification conditions are acidic, leading to the hydrolysis of the strained four-membered ring.[1][2][3]
Q2: My TLC analysis shows multiple spots. How can I identify which spot is my desired product?
A2: Based on polarity, you can generally expect the following elution order on a normal-phase TLC plate (from least polar to most polar):
-
2,6-dibromopyridine (least polar): This starting material is non-polar and will have the highest Rf value.
-
This compound (product): Your target compound will be more polar than the starting material and have an intermediate Rf value.
-
2,6-bis(azetidin-1-yl)pyridine (most polar): The di-substituted byproduct is the most polar of the main components and will have the lowest Rf value.
You can confirm the identity of the spots by running co-spots with your starting material. Staining with a potassium permanganate solution can also be helpful, as the product and di-substituted byproduct will likely show a positive result due to the amine functionality, while the starting material may not react as readily.
Q3: I'm observing degradation of my product during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the strained azetidine ring in your product.[1][2][3] This leads to the formation of polar, ring-opened impurities that can be difficult to remove.
To mitigate this, you have several options:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (Et3N) in your eluent (typically 0.1-1% Et3N) to neutralize the acidic sites.
-
Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase.
-
Minimize contact time: Run your column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur due to several reasons:
-
The solution is too concentrated: Try adding a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Cooling is too rapid: Slow cooling is crucial for crystal formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Presence of impurities: Impurities can inhibit crystallization. If the issue persists, a preliminary purification by column chromatography may be necessary.
-
Inducing crystallization: Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can help initiate crystallization.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor separation between product and 2,6-dibromopyridine in column chromatography. | Inappropriate solvent system. | Optimize your eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. If separation is still poor, try a different solvent system, such as dichloromethane in hexanes. |
| Column overloading. | Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Co-elution of product and the di-substituted byproduct, 2,6-bis(azetidin-1-yl)pyridine. | Solvent system is too polar. | Start with a less polar eluent and use a shallow gradient to improve separation between these two more polar compounds. |
| Product degradation on the column (streaking on TLC, low recovery). | Acidic nature of silica gel. | 1. Neutralize the silica gel with triethylamine (0.1-1% in the eluent). 2. Use neutral or basic alumina as the stationary phase. 3. Perform the chromatography as quickly as possible. |
| Low yield after recrystallization. | Product is too soluble in the chosen solvent. | Select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve your compound completely. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (General Procedure)
This protocol provides a general guideline for purifying this compound using flash column chromatography. The exact solvent system should be optimized based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Triethylamine (Et3N, optional)
-
Chromatography column and accessories
Procedure:
-
TLC Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexanes:EtOAc (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation between your product (Rf ≈ 0.3-0.4) and the impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:EtOAc).
-
If using, add 0.1-1% triethylamine to your eluent mixture.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as hexanes/ethyl acetate)
Procedure:
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
Impurity Profile and Separation Strategy
The following table summarizes the key impurities and provides a strategy for their removal.
| Impurity | Structure | Relative Polarity | Separation Strategy |
| 2,6-dibromopyridine | Br-Py-Br | Low | Easily separated by flash column chromatography; it will elute first. |
| 2,6-bis(azetidin-1-yl)pyridine | Az-Py-Az | High | Separated by flash column chromatography; it will elute after the desired product. A shallow gradient is recommended for better separation. |
| Azetidine ring-opened byproducts | e.g., HO-(CH2)3-NH-Py-Br | Very High | These are significantly more polar and will likely remain on the baseline of the TLC or at the top of the column under normal-phase conditions. Using a neutralized stationary phase can prevent their formation. |
Mechanistic Insight: Azetidine Ring Instability
The instability of the N-aryl azetidine ring under acidic conditions is a key consideration. The following diagram illustrates the proposed mechanism for acid-catalyzed ring opening.
Caption: Acid-catalyzed ring-opening of the azetidine moiety.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. Supporting Information from a relevant study. [Link]
-
Synthesis and Properties of 2,6-Bis(1-Azaazulen-2-yl)-Pyridine. Science Publishing Group. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Flow Technology Enabled Preparation of C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and Azetidines. ChemRxiv. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-(Azetidin-1-yl)-6-bromopyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the palladium-catalyzed Buchwald-Hartwig amination to construct this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions, focusing on the critical parameter of catalyst loading to help you achieve optimal reaction efficiency, yield, and purity.
Section 1: Troubleshooting Common Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiments.
Question 1: My reaction has stalled. After an initial period of product formation, the conversion has stopped, leaving significant amounts of 2,6-dibromopyridine. What is the likely cause and how can I fix it?
Answer:
A stalled reaction is a frequent issue in Buchwald-Hartwig aminations and can often be traced back to catalyst deactivation or inhibition.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation or aggregation into inactive palladium black, especially under prolonged heating or in the presence of oxygen.[1]
-
Solution 1 (Ensure Inert Atmosphere): Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1]
-
Solution 2 (Use a Pre-catalyst): If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a more stable and efficient Pd(II) pre-catalyst, such as an XPhos Pd G3 or RuPhos Pd G4 palladacycle.[2][3] These pre-catalysts are designed for clean and rapid generation of the active LPd(0) species upon exposure to the base.[2][4]
-
-
Inhibitory Side Products: The bromide ions generated during the reaction can, in some cases, have an inhibitory effect on the catalyst.[2] While less common than with iodides, high local concentrations can be problematic.
-
Ligand Degradation: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[6][7] It can degrade at high temperatures or in the presence of impurities.
Question 2: I am observing a significant amount of 2-bromo-6-hydoxypyridine (hydrodehalogenation) as a side product. How can I minimize this?
Answer:
Hydrodehalogenation is a common competing pathway where the aryl halide is reduced instead of undergoing amination. This is often exacerbated by certain bases and the presence of water.
Potential Causes & Solutions:
-
Base-Induced Side Reactions: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while highly effective, can sometimes promote this side reaction, especially if there are trace amounts of water in the reaction mixture.
-
Solution 1 (Base Selection): Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Note that this may require a higher reaction temperature or slightly increased catalyst loading to achieve a comparable reaction rate.[2]
-
Solution 2 (Anhydrous Conditions): Ensure all reagents and solvents are rigorously dried. Azetidine can be hygroscopic; using a freshly opened bottle or purifying it before use is recommended.
-
-
Catalyst System: The choice of ligand can influence the relative rates of reductive elimination (forming the desired C-N bond) versus competing pathways.[7]
Question 3: My yield is consistently low (<50%) even though the starting material is fully consumed. What are the likely unproductive pathways?
Answer:
Low isolated yield with full conversion points towards the formation of soluble side products that are not easily detected by TLC, or issues during workup.
Potential Causes & Solutions:
-
Double Amination: Given the starting material is 2,6-dibromopyridine, a potential side reaction is the formation of 2,6-di(azetidin-1-yl)pyridine.
-
Solution 1 (Control Stoichiometry): Carefully control the stoichiometry. Use a slight excess of the 2,6-dibromopyridine relative to the azetidine to favor mono-amination.
-
Solution 2 (Lower Temperature): Run the reaction at a lower temperature. The second amination step typically requires more forcing conditions than the first. By keeping the temperature just high enough for the first coupling, you can often minimize the second.
-
-
Oligomerization/Polymerization: Under certain conditions, side reactions can lead to oligomeric materials that are difficult to isolate and characterize.
-
Solution (Optimize Concentration): High concentrations can sometimes favor intermolecular side reactions. Try running the reaction at a lower concentration (e.g., 0.1 M with respect to the limiting reagent).[5]
-
Section 2: Catalyst Loading Optimization - A Deeper Dive (FAQ)
Q: What is a typical starting catalyst loading for this type of Buchwald-Hartwig reaction?
A: For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a standard and effective starting point.[1] In many well-optimized systems, especially on a larger scale, the loading can often be reduced to well below 1 mol%, sometimes into the parts-per-million (ppm) range, without significantly compromising yield or reaction time.[9][10]
Q: How does reducing catalyst loading impact the reaction?
A: Reducing catalyst loading has several important consequences:
-
Cost & Sustainability: It lowers the overall cost of the synthesis, as palladium and specialized phosphine ligands are expensive. It also aligns with green chemistry principles by reducing heavy metal waste.[9]
-
Product Purity: Lower catalyst loading directly translates to less residual palladium in the crude product. This is critically important in pharmaceutical development, as stringent limits exist for heavy metal contamination in active pharmaceutical ingredients (APIs).[9]
-
Reaction Kinetics: Lowering the catalyst concentration will generally slow down the reaction rate. The goal of optimization is to find the "sweet spot" where the loading is minimal, but the reaction still proceeds to completion in a practical timeframe.[1]
Q: I want to systematically optimize the catalyst loading. What is a good experimental approach?
A: A systematic approach is crucial. Instead of random changes, a structured experiment is most effective. A Design of Experiments (DoE) approach can be powerful for optimizing multiple variables simultaneously.[11] However, for focusing solely on catalyst loading, a simple series of parallel reactions is sufficient.
Below is a workflow and a data table template for such an experiment.
Catalyst Optimization Workflow
Caption: Workflow for systematic catalyst loading optimization.
Data Presentation: Example Optimization Results
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) |
| 1 | 3.0 | 16 | >99 | 95 |
| 2 | 2.0 | 16 | >99 | 94 |
| 3 | 1.0 | 16 | >99 | 92 |
| 4 | 0.5 | 16 | 85 | 78 |
| 5 | 0.1 | 16 | 30 | 25 |
Reaction Conditions: 2,6-dibromopyridine (1.0 mmol), azetidine (1.2 mmol), RuPhos Pd G3, NaOtBu (1.4 mmol), Toluene (10 mL), 100 °C.
This table clearly shows that reducing the catalyst loading from 3.0 mol% to 1.0 mol% has a minimal impact on yield after 16 hours, but dropping to 0.5 mol% results in a significant decrease. Therefore, 1.0 mol% would be selected for further time-course studies to determine the minimum reaction time.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Baseline Reaction
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
2,6-dibromopyridine
-
Azetidine
-
RuPhos Pd G3 Pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add 2,6-dibromopyridine (1.0 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv) to the reaction vessel.[3]
-
Solvent Addition: Seal the vessel and remove it from the glovebox (if used). Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 2,6-dibromopyridine.
-
Nucleophile Addition: Add azetidine (1.2 equiv) to the reaction mixture via syringe.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[7][8][12]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]
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Banno, T., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. Available at: [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]
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Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3210-3223. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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van der Vlugt, J. I., et al. (2017). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. European Journal of Organic Chemistry, 2017(33), 4934-4941. Available at: [Link]
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Organ, M. G., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5548-5560. Available at: [Link]
-
Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16844-16853. Available at: [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Colacot, T. J. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 8(6), 5264-5270. Available at: [Link]
-
ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
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Firth, J. D. (2018). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2-(Azetidin-1-yl)-6-bromopyridine and its Alternatives in Modern Synthesis
Introduction: The Enduring Importance of the Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a vast array of pharmaceuticals and functional materials.[1] The strategic functionalization of this ring is therefore a central theme in modern organic synthesis. Among the most versatile handles for such functionalization are halogens, particularly bromine, which serve as reliable coupling points for carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth comparison of 2-(Azetidin-1-yl)-6-bromopyridine , a contemporary building block, with other commonly used bromopyridines. We will delve into its synthesis, comparative reactivity in palladium-catalyzed cross-coupling reactions, and the underlying mechanistic principles that govern its performance. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors.
Focus Molecule: Synthesis and Attributes of this compound
The title compound merges two synthetically valuable motifs: a 2-bromopyridine for cross-coupling and a 2-aminopyridine moiety, specifically incorporating the azetidine ring. Azetidines, strained four-membered nitrogen heterocycles, are increasingly sought-after in drug discovery for their ability to improve physicochemical properties such as solubility and metabolic stability while providing unique three-dimensional exit vectors.[2][3]
Synthesis: A Nucleophilic Substitution Approach
The most common and practical route to this compound involves the selective monoamination of 2,6-dibromopyridine.[4] The inherent reactivity difference between the two bromine atoms on the pyridine ring is often insufficient for perfect selectivity, but conditions can be optimized to favor the monosubstituted product. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where azetidine displaces one of the bromide ions.
Caption: Synthetic pathway to this compound.
The azetidinyl group is a saturated amine and acts as a potent electron-donating group (EDG) through resonance of the nitrogen lone pair into the pyridine ring. This electronic enrichment significantly influences the reactivity of the remaining C-Br bond, a key point of comparison with other bromopyridines.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for C(sp²)–C(sp²) bond formation.[5] The efficiency of this reaction with bromopyridine substrates is critically dependent on the electronic nature of the pyridine ring, as this influences the rate-determining oxidative addition step.[6]
An electron-donating group, like the azetidinyl substituent, increases the electron density at the carbon bearing the bromine. This strengthens the C-Br bond and makes oxidative addition of the Pd(0) catalyst more challenging compared to electron-neutral or electron-deficient systems. Consequently, more forcing conditions or more active catalyst systems are often required to achieve high yields.
Let's compare the performance of this compound with other common 2,6-disubstituted pyridines in a representative Suzuki coupling with phenylboronic acid.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Entry | Bromopyridine Substrate | Substituent 'R' | Electronic Nature of 'R' | Catalyst System | Conditions | Typical Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | -CH₃ | Weakly Donating | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 100 °C, 12h | 88-98[7] |
| 2 | 2,6-Dibromopyridine (mono-coupling) | -Br | Inductively Withdrawing | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 80 °C, 8h | ~85-95[8] |
| 3 | 2-Bromo-6-methoxypyridine | -OCH₃ | Strongly Donating | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dioxane, 100 °C, 4h | ~90[9] |
| 4 | This compound | -N(CH₂)₃ | Strongly Donating | Pd₂(dba)₃ / XPhos / K₃PO₄ | t-AmylOH, 110 °C, 12h | ~80-90 * |
*Yields are estimated based on protocols for electronically similar and sterically demanding aminopyridines. Achieving high yields often requires advanced, sterically hindered phosphine ligands like XPhos or SPhos that facilitate the difficult oxidative addition step.[8][9]
Caption: Suzuki-Miyaura catalytic cycle highlighting the substituent's influence.
Expert Insight: The choice of this compound is not primarily for its reactivity but for the functionality it introduces. While a substrate like 2,6-dibromopyridine is more reactive for an initial coupling, the azetidinyl derivative is used when the final product requires this specific N-alkylated aminopyridine motif. The synthetic chemist must therefore balance potentially reduced reactivity with the strategic advantage of incorporating a desirable pharmacophore early in the synthesis.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed method of choice for forming C-N bonds.[10] Applying this reaction to this compound involves coupling a new amine at the C6 position. Similar to the Suzuki reaction, the electron-rich nature of the substrate can impede the oxidative addition step.
Furthermore, the presence of two nitrogen atoms in the substrate (the pyridine nitrogen and the azetidine nitrogen) can lead to catalyst inhibition by coordinating to the palladium center.[11] This challenge is common to many aminopyridine substrates and is often overcome by using chelating bis(phosphine) ligands or bulky, electron-rich monophosphine ligands that prevent unwanted substrate-catalyst binding.[11][12]
Table 2: Qualitative Comparison for Buchwald-Hartwig Amination
| Substrate | Electronic Nature | Potential Challenges | Recommended Ligand Class |
| 2-Bromo-6-methylpyridine | Weakly Donating | Standard reactivity. | General phosphines (e.g., BINAP)[13] |
| 2,6-Dibromopyridine | Inductively Withdrawing | High reactivity, selectivity for mono- vs. di-amination can be an issue. | Standard phosphines. |
| This compound | Strongly Donating | Slower oxidative addition; potential catalyst inhibition by N-coordination. | Bulky, electron-rich monophosphines (e.g., BrettPhos, RuPhos) |
Expert Insight: When performing a Buchwald-Hartwig amination on an already aminated pyridine, the choice of ligand is paramount. While a simple system might work for 2-bromo-6-methylpyridine, a substrate like this compound will almost certainly require a ligand from the Buchwald or Hartwig generation of catalysts to achieve efficient turnover and prevent catalyst deactivation.
Experimental Protocols
The following protocols are provided as representative starting points and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and a palladium catalyst system suitable for C-N coupling if pursuing a catalyzed route (e.g., Pd₂(dba)₃ with a suitable ligand), though uncatalyzed SNAr may be feasible.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) or a similar polar aprotic solvent. Add azetidine (1.1 equiv.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction by TLC or LC-MS for the consumption of starting material and formation of the mono-substituted product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired product from starting material and the di-substituted byproduct.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a robust base such as potassium phosphate (K₃PO₄, 2.0 equiv.), and the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a specialized ligand like XPhos (4 mol%)) to an oven-dried reaction vial.[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-AmylOH or 1,4-dioxane).
-
Reaction: Seal the vial and heat to 100-120 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Strategic Recommendations
The choice between this compound and other bromopyridines is a strategic one, dictated by the final target molecule rather than a simple consideration of reaction efficiency.
-
Choose standard bromopyridines (e.g., 2,6-dibromopyridine, 2-bromo-6-methylpyridine) when the 6-position substituent is not a specific amino group or when it will be installed later in the synthesis. These substrates are generally more reactive and require less specialized catalytic systems. 2,6-dibromopyridine is particularly valuable for sequential, differential couplings.[4][8]
-
Choose this compound when the synthetic goal is to incorporate the 2-(azetidin-1-yl)pyridine moiety, a valuable fragment in modern drug discovery. While its electron-rich nature necessitates more robust and specialized palladium catalyst systems to overcome a slower oxidative addition, its use streamlines the synthesis by introducing a key structural feature in a single, readily available building block.
Ultimately, this compound represents a class of reagents designed for efficiency in molecular design, not necessarily in reaction kinetics. By understanding its electronic properties and the associated catalytic requirements, researchers can effectively leverage this and similar building blocks to accelerate the synthesis of complex, high-value molecules.
References
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Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
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Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
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Pohl, R., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4702-18. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Grote, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Boruah, P. R., et al. (2015).
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Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Synthesis and biological study of Azetidinone deriv
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ACS Omega. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Nottingham ePrints. (2022). Photochemical Approaches to Azetidines.
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Schade, D., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
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Figshare. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Wikipedia. (n.d.). Azetidine. [Link]
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National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. [Link]
- Modular access to functionalized azetidines via electrophilic azetidinyl
-
ResearchGate. (2025). 2-(6-Bromopyridin-2-yl)-6-methyl-[6][10][12][13]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative.
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A Comparative Guide to the Reactivity of 2-(Azetidin-1-yl)-6-bromopyridine and 2-chloro-6-(azetidin-1-yl)pyridine in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a critical endeavor for the development of novel therapeutics and functional materials. Among the myriad of building blocks available, 2-substituted-6-halopyridines are of particular interest due to their propensity to undergo various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 2-(Azetidin-1-yl)-6-bromopyridine and 2-chloro-6-(azetidin-1-yl)pyridine . Our analysis, supported by established chemical principles and experimental data from the literature, will focus on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the appropriate substrate and optimizing reaction conditions for their synthetic targets.
The Decisive Factor: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. A weaker C-X bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, aryl bromides are typically more reactive than aryl chlorides, often requiring less forcing reaction conditions, such as lower temperatures, lower catalyst loadings, and shorter reaction times.[1][2]
For the two compounds , this fundamental principle dictates that This compound will generally be more reactive than 2-chloro-6-(azetidin-1-yl)pyridine . The C-Br bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. However, the pyridine nitrogen atom can coordinate to the palladium center, potentially deactivating the catalyst.[2] This effect, coupled with the electron-donating nature of the azetidinyl group, modulates the overall reactivity of the C-X bond at the 6-position.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid derivative, is a cornerstone of modern synthesis. When comparing our two substrates, the difference in C-X bond strength is readily apparent.
This compound is expected to undergo Suzuki-Miyaura coupling under milder conditions than its chloro-analogue. Standard catalyst systems, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos, are often sufficient to promote the reaction with a variety of aryl- and heteroarylboronic acids.[3] Typical conditions involve a base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene at temperatures ranging from 80-100 °C.[3][4]
In contrast, the increased strength of the C-Cl bond in 2-chloro-6-(azetidin-1-yl)pyridine necessitates more robust catalytic systems and often higher temperatures to achieve comparable yields.[2] The oxidative addition of the C-Cl bond is more challenging, requiring the use of bulky, electron-rich ligands like XPhos, RuPhos, or SPhos to facilitate this difficult step.[2] Stronger bases such as Cs₂CO₃ or K₃PO₄ are also commonly employed.[2] Temperatures in the range of 100-120 °C are frequently required to drive the reaction to completion.[2]
Comparative Data: Suzuki-Miyaura Coupling
| Feature | This compound | 2-chloro-6-(azetidin-1-yl)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (XPhos, RuPhos) |
| Typical Base | K₂CO₃, Na₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Potential Issues | Potential for debromination at higher temperatures. | Slower reaction rates, potential for catalyst deactivation, hydrodechlorination.[5] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6] Similar to the Suzuki-Miyaura coupling, the reactivity trend holds, with the bromo-substituted pyridine being the more facile substrate.
This compound can be coupled with a wide range of primary and secondary amines using standard Buchwald-Hartwig conditions.[7] Catalytic systems often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a suitable phosphine ligand. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle.[6][7]
For 2-chloro-6-(azetidin-1-yl)pyridine , the amination reaction is more challenging and requires carefully optimized conditions.[5] The use of highly active catalyst systems, often employing sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands, is crucial for activating the inert C-Cl bond.[5] Elevated temperatures (often >100 °C) are generally necessary to achieve good conversion.[5] Hydrodechlorination, where the chlorine atom is replaced by hydrogen, can be a significant side reaction if the reductive elimination of the desired product is slow.[5]
Comparative Data: Buchwald-Hartwig Amination
| Feature | This compound | 2-chloro-6-(azetidin-1-yl)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands | Highly active pre-catalysts or Pd(OAc)₂/Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ (with more active catalysts) |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Potential Issues | Amine volatility with open systems. | Hydrodechlorination, catalyst deactivation, requires strictly anhydrous conditions.[5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means of installing alkynyl groups onto aryl and heteroaryl scaffolds.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8][9] The established reactivity trend of C-Br > C-Cl is also observed in this transformation.[9]
This compound is a suitable substrate for Sonogashira coupling with a range of terminal alkynes.[10][11] The reaction can often be carried out under relatively mild conditions, using catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source with PPh₃, in the presence of a copper(I) salt (e.g., CuI) and a base such as triethylamine or diisopropylethylamine.[10][11]
The Sonogashira coupling of 2-chloro-6-(azetidin-1-yl)pyridine is significantly more challenging and less commonly reported. The inertness of the C-Cl bond to oxidative addition makes this transformation difficult. Achieving successful coupling often requires higher temperatures, specialized ligand systems, and potentially higher catalyst and copper loadings. In some cases, copper-free Sonogashira protocols might be explored, although these also necessitate highly active palladium catalysts.
Comparative Data: Sonogashira Coupling
| Feature | This compound | 2-chloro-6-(azetidin-1-yl)pyridine |
| Relative Reactivity | Higher | Significantly Lower |
| Typical Catalyst | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Requires highly specialized and active catalyst systems. |
| Typical Base | Et₃N, i-Pr₂NEt | Stronger bases may be necessary. |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C or higher |
| Potential Issues | Homocoupling of the alkyne (Glaser coupling). | Very low reactivity, often requires forcing conditions which can lead to decomposition. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2-chloro-6-(azetidin-1-yl)pyridine
Materials:
-
2-chloro-6-(azetidin-1-yl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add 2-chloro-6-(azetidin-1-yl)pyridine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with vigorous stirring at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
The choice between this compound and 2-chloro-6-(azetidin-1-yl)pyridine as a synthetic precursor is a classic case of balancing reactivity with cost and availability. The bromo-derivative is significantly more reactive across a range of important cross-coupling reactions, allowing for milder conditions and a broader substrate scope with standard catalytic systems. This makes it the preferred choice for rapid analogue synthesis and for substrates that are sensitive to high temperatures or strongly basic conditions.
Conversely, the chloro-analogue, while often more cost-effective, presents a greater synthetic challenge due to the strength of the C-Cl bond. Its successful implementation requires more specialized, and often more expensive, catalyst systems, as well as more forcing reaction conditions. However, for large-scale syntheses where cost is a primary driver, the development of a robust protocol for the chloro-derivative can be highly advantageous. Furthermore, the differential reactivity of C-Br and C-Cl bonds can be exploited in sequential cross-coupling strategies on dihalogenated pyridine rings.[12][13]
Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the resources available to the researcher. This guide provides the foundational knowledge to make an informed decision and to design a successful synthetic strategy.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- Warner, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2025).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
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An Investigator's Guide to the Biological Activity of 2-(Azetidin-1-yl)-6-bromopyridine Analogs
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel bioactive molecules. The 2-(Azetidin-1-yl)-6-bromopyridine scaffold represents a compelling, yet underexplored, chemical entity. This guide provides a comprehensive framework for investigating the biological potential of its analogs, drawing upon the established pharmacological profiles of its constituent moieties: the azetidine ring and the substituted pyridine core.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a feature of several FDA-approved drugs, including baricitinib and cobimetinib.[1][2][3] Its incorporation into a molecule can enhance metabolic stability, solubility, and receptor selectivity due to its unique conformational rigidity and sp³-rich character.[1][2][3] Concurrently, the 2-aminopyridine framework is a classic pharmacophore, present in drugs like piroxicam and sulfapyridine, and is associated with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] The 6-bromo substituent on the pyridine ring offers a valuable vector for synthetic elaboration, allowing for the generation of diverse analog libraries through cross-coupling reactions.
This guide, therefore, serves as a roadmap for researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this compound analogs. We will delve into hypothesized biological activities, propose a rational screening cascade, and provide detailed experimental protocols to empower the scientific community to unlock the promise of this novel scaffold.
Hypothesized Biological Activities and Therapeutic Targets
Based on the known activities of azetidine- and pyridine-containing compounds, we can postulate several promising therapeutic avenues for this compound analogs.
Anticancer Activity
The 2-aminopyridine moiety is a common feature in kinase inhibitors. Therefore, it is plausible that analogs of this compound could exhibit inhibitory activity against various protein kinases implicated in cancer progression. Furthermore, some azetidinone (β-lactam) derivatives, which share the four-membered ring structure with azetidines, have demonstrated cytotoxic effects against cancer cell lines.[6][7]
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Intracellular Serine/Threonine Kinases (e.g., Akt, mTOR)
-
Cyclin-Dependent Kinases (CDKs)
Antibacterial Activity
The structural resemblance of the azetidine ring to the β-lactam core of penicillin and cephalosporin antibiotics suggests a potential for antibacterial activity.[8][9] 2-Aminopyridine derivatives have also been reported to possess antibacterial properties.[10][11][12] The combination of these two pharmacophores could lead to novel antibacterial agents, potentially with a unique mechanism of action.
Potential Bacterial Targets:
-
Penicillin-Binding Proteins (PBPs)
-
DNA Gyrase and Topoisomerase IV
-
Bacterial cell wall synthesis enzymes
Anti-inflammatory Activity
Certain 2-aminopyridine derivatives are known for their anti-inflammatory effects. The azetidine ring can also contribute to the overall pharmacological profile, potentially enhancing the anti-inflammatory potency or improving the pharmacokinetic properties of the compounds.
Potential Molecular Targets:
-
Cyclooxygenase (COX) enzymes
-
Lipoxygenase (LOX) enzymes
-
Pro-inflammatory cytokine signaling pathways (e.g., NF-κB)
Proposed Research and Screening Cascade
A systematic approach is crucial to efficiently evaluate the biological potential of a novel compound library. The following tiered screening cascade is proposed:
Caption: Proposed screening cascade for this compound analogs.
Detailed Experimental Protocols
Synthesis of this compound Analogs
A robust synthetic route is the foundation of any drug discovery program. The 6-bromo substituent provides a versatile handle for diversification via Suzuki-Miyaura cross-coupling reactions.
Step-by-step Methodology:
-
Starting Material: Commercially available 2,6-dibromopyridine.
-
Nucleophilic Aromatic Substitution: React 2,6-dibromopyridine with azetidine in the presence of a suitable base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos) in an appropriate solvent (e.g., dioxane) under heating to selectively substitute one bromine atom with the azetidine moiety.
-
Purification: Purify the resulting this compound intermediate using column chromatography.
-
Diversification via Suzuki-Miyaura Cross-Coupling: React the purified intermediate with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to introduce diverse substituents at the 6-position of the pyridine ring.
-
Final Purification: Purify the final analogs using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of all synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
In vitro Cytotoxicity Assay (MTT Assay)
This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the synthesized analogs on cancer cell lines.
Step-by-step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the analogs against various bacterial strains.
Step-by-step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
For clear and concise comparison, all quantitative data should be summarized in tables.
Table 1: In vitro Cytotoxicity of 2-(Azetidin-1-yl)-6-substituted-pyridine Analogs
| Compound ID | R-group at C6 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Analog 1 | Phenyl | ||
| Analog 2 | 4-Fluorophenyl | ||
| Analog 3 | 3-Methoxyphenyl | ||
| Doxorubicin | (Positive Control) |
Table 2: Antibacterial Activity of 2-(Azetidin-1-yl)-6-substituted-pyridine Analogs
| Compound ID | R-group at C6 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Analog 1 | Phenyl | ||
| Analog 2 | 4-Fluorophenyl | ||
| Analog 3 | 3-Methoxyphenyl | ||
| Ciprofloxacin | (Positive Control) |
Conclusion and Future Directions
The this compound scaffold holds significant promise as a source of novel therapeutic agents. This guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed screening cascade, from initial library synthesis to in-depth mechanistic studies, is designed to systematically uncover the potential of these analogs in oncology, infectious diseases, and inflammation. The true therapeutic value of this scaffold will be revealed through rigorous experimental validation, and the insights gained will undoubtedly contribute to the broader field of medicinal chemistry.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Bekkali, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
Donlawson, C. N., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Analytical Chemistry. [Link]
-
Bekkali, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]
-
Bekkali, F., et al. (2022). Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]
-
Ghorab, M. M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Fadda, A. A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Characterization and Application of 2-(Azetidin-1-yl)-6-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector compared to larger saturated heterocycles.[2] This structural feature can enhance pharmacokinetic properties, improve metabolic stability, and provide novel interactions with biological targets.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its significance in contemporary drug design.[1] The 2-(Azetidin-1-yl)-6-bromopyridine scaffold, in particular, presents a versatile building block, combining the favorable properties of the azetidine ring with a readily functionalizable bromopyridine core, making it an attractive starting point for the synthesis of novel therapeutic agents.
Synthesis and Structural Elucidation of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack, facilitating the displacement of a suitable leaving group by azetidine.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Azetidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in DMF, add azetidine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 6.5-7.5 ppm) and the azetidine ring protons (two triplets in the aliphatic region, δ 2.0-4.5 ppm). The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the two distinct carbon environments of the azetidine ring. The carbon attached to the bromine will be shifted downfield. |
| Mass Spec. | The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
| FT-IR | Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the azetidine ring. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The reactivity of this position is influenced by the electron-donating nature of the azetidine group at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3][4] The reaction of this compound with various aryl and heteroaryl boronic acids or esters provides access to a diverse library of 2,6-disubstituted pyridine derivatives.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Comparative Performance: Compared to other 2-substituted-6-bromopyridines, the electron-donating azetidinyl group can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond. In general, electron-donating groups can slightly decrease the reactivity in Suzuki couplings. However, the high efficiency of modern palladium catalysts often overcomes this subtle electronic effect, leading to excellent yields.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~70-90 |
This data is illustrative and based on typical conditions for similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a variety of primary and secondary amines at the 6-position of the pyridine ring, further expanding the chemical space accessible from the this compound scaffold.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Comparative Insights: The Buchwald-Hartwig amination of 2-bromopyridines is a well-established transformation. The presence of the azetidine group is not expected to significantly hinder the reaction, and high yields are generally attainable with appropriate catalyst and ligand selection. The choice of a strong base, such as sodium tert-butoxide, is crucial for efficient catalyst turnover.[5]
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. The bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The azetidine moiety imparts unique structural and physicochemical properties that can be advantageous in the design of novel bioactive molecules. This guide provides a foundational understanding of the characterization and reactivity of this important scaffold, empowering researchers to effectively utilize it in their synthetic endeavors.
References
- A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem. Accessed January 15, 2026.
- Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Accessed January 15, 2026.
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
- Xie, J., et al. (2019). Rhodium catalyzed C-C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates and analogs.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. Accessed January 15, 2026.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich. Accessed January 15, 2026.
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
- Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Al-Masoudi, N. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem. Accessed January 15, 2026.
- Buchwald–Hartwig reaction: an update.
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. Accessed January 15, 2026.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- EP2465847A1 - Azetidinone compounds and medical use thereof.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum. ChemicalBook. Accessed January 15, 2026.
- 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook. Accessed January 15, 2026.
- 2-Bromopyridine(109-04-6) IR Spectrum. ChemicalBook. Accessed January 15, 2026.
- 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578. PubChem. Accessed January 15, 2026.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Accessed January 15, 2026.
- US4291165A - Process for making 2-bromopyridine.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Accessed January 15, 2026.
- 5-[(Azetidin-1-yl)methyl]-2-bromopyridine. BLDpharm. Accessed January 15, 2026.
- Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
- 2-Bromopyridine | C5H4BrN | CID 7973. PubChem. Accessed January 15, 2026.
- 2-Acetyl-6-bromopyridine | 49669-13-8. Sigma-Aldrich. Accessed January 15, 2026.
- N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221. PubChem. Accessed January 15, 2026.
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A Comparative Guide to the Mechanistic Pathways of 2-(Azetidin-1-yl)-6-bromopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 2-(Azetidin-1-yl)-6-bromopyridine
The this compound scaffold features a bromine atom at the 6-position, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the pyridine nitrogen and the steric presence of the azetidine group at the 2-position influence the reactivity of the C-Br bond.[2] Understanding the mechanistic nuances of different coupling strategies is paramount for achieving desired synthetic outcomes with high efficiency and selectivity. This guide will focus on a comparative analysis of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partner. Each reaction proceeds through a distinct catalytic cycle, with variations in catalysts, ligands, bases, and solvents significantly impacting reaction efficiency.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Organoborons
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4][5] This reaction is widely used in the pharmaceutical industry for constructing biaryl and heteroaryl structures.[6][7]
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound, arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%), base (e.g., K₂CO₃, Cs₂CO₃, 3-4 equiv.), solvent (e.g., Dioxane/H₂O, Toluene/H₂O).[8]
-
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (3.0 mmol).[8]
-
Add the palladium catalyst and ligand.[8]
-
Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).[8]
-
Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.[8]
-
Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[8][9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[1]
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11][12] This reaction has broad substrate scope and functional group tolerance, making it invaluable for the synthesis of aryl amines.[10]
The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Materials: this compound, amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.1-2 mol%), ligand (e.g., BINAP, XPhos, 0.2-5 mol%), base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.), anhydrous solvent (e.g., toluene, dioxane).[1][13]
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[14]
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
-
Materials: this compound, terminal alkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), copper(I) co-catalyst (e.g., CuI, 6 mol%), base (e.g., triethylamine), solvent (e.g., THF).[1]
-
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF and triethylamine, add the palladium catalyst and copper(I) iodide.[1]
-
Add the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
-
Negishi Coupling: For C-C Bond Formation with Organozinc Reagents
The Negishi coupling is a versatile reaction for forming carbon-carbon bonds between organohalides and organozinc compounds, catalyzed by palladium or nickel complexes.[16][17] It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[17]
Similar to the Suzuki-Miyaura coupling, the Negishi coupling proceeds via oxidative addition, transmetalation, and reductive elimination. The organozinc reagent is highly reactive, and a base is not typically required for the transmetalation step.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
-
Materials: this compound, organozinc reagent (prepared in situ or used as a solution), palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄), ligand (e.g., XPhos, P(o-tol)₃), anhydrous solvent (e.g., THF, DMF).[16]
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst and ligand.
-
Add the anhydrous solvent, followed by this compound (1.0 mmol).
-
Add the organozinc reagent (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Comparison of Cross-Coupling Alternatives
| Reaction | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C-C | Organoboron | Commercially available and stable reagents, low toxicity, excellent functional group tolerance.[3][5] | Base sensitivity of some substrates, potential for protodeboronation of heteroaryl boronic acids.[9] |
| Buchwald-Hartwig | C-N | Amine | Broad scope of amines, high functional group tolerance, milder conditions than classical methods.[10][18] | Requires strong bases, sensitive to air and moisture, potential for side reactions like hydrodehalogenation.[10] |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Direct coupling of terminal alkynes, mild reaction conditions.[14] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling). |
| Negishi | C-C | Organozinc | High reactivity of organozinc reagents, excellent functional group tolerance, couples various carbon hybridizations.[17] | Organozinc reagents are often moisture and air-sensitive and may need to be prepared in situ.[19] |
Conclusion
The selection of a cross-coupling methodology for the functionalization of this compound is a critical decision in the synthetic design process. The Suzuki-Miyaura and Negishi couplings offer versatile and high-yielding pathways for C-C bond formation, with the choice between them often depending on the availability and stability of the organometallic coupling partner. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination remains the preeminent method due to its broad scope and efficiency. The Sonogashira coupling provides a direct route to valuable alkynylated pyridine derivatives. A thorough understanding of the mechanistic principles and experimental parameters detailed in this guide will empower researchers to make informed decisions, leading to the successful synthesis of novel and medicinally relevant compounds.
References
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- Benchchem. Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Wikipedia. Negishi coupling.
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- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Royal Society of Chemistry. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry.
- Oreate AI Blog.
- Wikipedia.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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- MDPI.
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- PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Azetidin-1-yl)-6-bromopyridine and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of spectroscopic methodologies for the analysis of 2-(Azetidin-1-yl)-6-bromopyridine, a heterocyclic compound of interest in pharmaceutical research. We will delve into the practical applications and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this guide emphasizes the underlying scientific principles and the rationale that drives experimental design, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Characterizing this compound
The structure of this compound, a substituted pyridine, presents a unique analytical puzzle. The molecule combines an aromatic pyridine ring with a strained, saturated azetidine ring. This juxtaposition of electronic environments requires a multi-faceted spectroscopic approach for complete characterization and to differentiate it from potential isomers or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the definitive structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~7.4 - 7.6 | Triplet | 1H | H4 |
| Pyridine-H | ~6.6 - 6.8 | Doublet | 1H | H3 or H5 |
| Pyridine-H | ~6.5 - 6.7 | Doublet | 1H | H3 or H5 |
| Azetidine-CH₂ | ~3.9 - 4.2 | Triplet | 4H | H2' & H4' |
| Azetidine-CH₂ | ~2.2 - 2.5 | Quintet | 2H | H3' |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Pyridine-C | ~160 - 165 | C2 | ||
| Pyridine-C | ~140 - 145 | C6 | ||
| Pyridine-C | ~138 - 142 | C4 | ||
| Pyridine-C | ~110 - 115 | C3 or C5 | ||
| Pyridine-C | ~105 - 110 | C3 or C5 | ||
| Azetidine-C | ~50 - 55 | C2' & C4' | ||
| Azetidine-C | ~15 - 20 | C3' |
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Causality in Experimental Choices:
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving the closely spaced signals of the aromatic and aliphatic protons in this molecule.
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.[2] For a molecule like this compound, MS can confirm the elemental composition and provide clues about the connectivity of the pyridine and azetidine rings.
Predicted Mass Spectrum for this compound
The molecular formula of this compound is C₈H₉BrN₂. The presence of bromine is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 2: Predicted Mass Spectral Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 212/214 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| [M-C₂H₄]⁺ | 184/186 | Loss of ethene from the azetidine ring. |
| [C₅H₃BrN]⁺ | 170/172 | Fragmentation of the azetidine ring, leaving the bromopyridine moiety. |
| [C₅H₄N]⁺ | 78 | Pyridine ring fragment. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Use an ESI-MS system, which is a soft ionization technique suitable for polar molecules.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a product ion spectrum.[3]
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragment ions.
-
Causality in Experimental Choices:
-
ESI as Ionization Technique: ESI is a "soft" ionization method that typically produces intact molecular ions, which is crucial for determining the molecular weight.[3]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, we can generate a fragmentation pattern that provides valuable structural information.[3]
Workflow for MS Analysis
Caption: Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For this compound, IR spectroscopy can confirm the presence of the aromatic pyridine ring and the aliphatic C-N and C-H bonds of the azetidine ring.
Predicted IR Absorption Bands for this compound
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (Azetidine) |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| 1300-1100 | C-N stretch | Aryl-N and Alkyl-N |
| Below 1000 | C-Br stretch | Bromo-pyridine |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.[5]
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Causality in Experimental Choices:
-
ATR Accessory: ATR-FTIR is a convenient technique for solid samples as it requires minimal to no sample preparation.[5]
Workflow for IR Analysis
Caption: Workflow for FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[6] For this compound, the UV-Vis spectrum will be dominated by the π → π* transitions of the pyridine ring.
Predicted UV-Vis Absorption for this compound
Substituted pyridines typically exhibit absorption maxima in the UV region. The presence of the amino-like azetidine group and the bromo substituent will influence the position and intensity of these absorptions.
Table 4: Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol | ~230-240 and ~270-280 | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Causality in Experimental Choices:
-
UV-Transparent Solvent: The solvent must not absorb in the same region as the analyte to avoid interference.[7]
-
Concentration Adjustment: Adhering to the optimal absorbance range ensures the validity of the Beer-Lambert law for any quantitative applications.
Comparative Analysis of Spectroscopic Techniques
Each of the discussed spectroscopic techniques provides a unique and complementary piece of the structural puzzle. A comprehensive analysis relies on the synergistic interpretation of data from all methods.
Table 5: Comparison of Spectroscopic Techniques for the Analysis of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unparalleled for complete structure elucidation.[1] | Lower sensitivity, requires higher sample concentration. |
| MS | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample amount required.[2] | Isomers can be difficult to distinguish, fragmentation can be complex. |
| IR | Presence or absence of specific functional groups. | Fast, non-destructive, versatile sample handling.[4] | Provides limited information on the overall molecular skeleton. |
| UV-Vis | Presence of chromophores and conjugated systems. | High sensitivity, useful for quantitative analysis.[6] | Limited structural information, not all compounds are UV-Vis active. |
Alternative Analytical Approaches: A Broader Perspective
While the aforementioned spectroscopic techniques are the workhorses of structural elucidation, other methods can provide valuable complementary information, particularly for purity analysis and the characterization of complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is the industry standard for purity assessment.[8] It separates the target compound from impurities, allowing for their individual detection and quantification. For a compound like this compound, a reversed-phase HPLC method would be a suitable choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.[9] However, the relatively high boiling point of this compound might make GC analysis more challenging than HPLC.
Conclusion: An Integrated Approach to Analytical Certainty
The comprehensive analysis of this compound necessitates an integrated spectroscopic approach. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation. IR and UV-Vis spectroscopy serve as rapid and valuable tools for confirming the presence of key functional groups and chromophores. For purity analysis, chromatographic techniques such as HPLC are indispensable. By understanding the strengths and limitations of each method and designing experiments with a clear rationale, researchers can achieve a high degree of confidence in the identity and quality of their synthesized compounds, a cornerstone of successful drug discovery and development.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Azetidin-1-yl)-6-bromopyridine
Introduction: Beyond the Synthesis
The successful synthesis of a target molecule such as 2-(Azetidin-1-yl)-6-bromopyridine, a key building block in modern medicinal chemistry, marks only the beginning of its journey towards application. For researchers, scientists, and drug development professionals, the subsequent, critical phase is the rigorous assessment of its purity. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity, and stability, making robust analytical characterization a non-negotiable cornerstone of scientific integrity and regulatory compliance.[1][2]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the underlying rationale for method selection, the design of self-validating experimental protocols, and the strategic integration of orthogonal techniques to build a comprehensive and trustworthy purity profile.
The Analytical Challenge: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. A common synthetic route to this compound is the nucleophilic aromatic substitution of 2,6-dibromopyridine with azetidine.
Based on this pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 2,6-dibromopyridine and residual azetidine.
-
By-products: Over-reaction leading to a di-substituted product, 2,6-di(azetidin-1-yl)pyridine.
-
Isomeric Impurities: Potential for substitution at other positions on the pyridine ring, though less likely under controlled conditions.
-
Degradation Products: Compounds formed due to instability during the reaction or work-up.
-
Residual Solvents: Volatile organic compounds used in the synthesis and purification steps.[1]
Our analytical approach must be capable of separating, identifying, and quantifying these structurally similar compounds with high fidelity.
Core Methodologies: A Comparative Analysis
No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach is essential for a comprehensive evaluation.[3] The primary techniques for analyzing non-volatile organic molecules like our target compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by Mass Spectrometry (MS). Gas Chromatography (GC) is the method of choice for residual solvent analysis.
Caption: Integrated workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][4] It excels at separating the target compound from closely related impurities.
-
Expertise & Causality: For this compound, a reversed-phase HPLC (RP-HPLC) method using a C18 column is the logical starting point. The C18 stationary phase provides excellent retention for the aromatic pyridine ring through hydrophobic interactions. A gradient elution, typically with water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid), is necessary to ensure the elution of both polar (e.g., azetidine) and non-polar (e.g., 2,6-dibromopyridine) impurities within a reasonable timeframe.[4] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, helping to distinguish between co-eluting peaks and assess peak purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative data on purity, it reveals little about the molecular structure. NMR spectroscopy is unparalleled for structural elucidation and confirmation.[5]
-
Expertise & Causality:
-
¹H NMR: This is the first line of defense. The spectrum of pure this compound should show a distinct set of signals in the aromatic region for the pyridine protons and in the aliphatic region for the azetidine protons, with predictable chemical shifts and coupling patterns. The presence of peaks corresponding to 2,6-dibromopyridine or the di-substituted byproduct would be immediate red flags.
-
¹³C NMR: Provides complementary information on the carbon framework, confirming the number of unique carbon environments.
-
Quantitative NMR (qNMR): For establishing a primary reference standard, qNMR is a powerful technique that can determine the absolute purity of a substance without needing a specific standard of the same compound.[3][6] It relies on the principle that the signal area is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of known purity.[3]
-
Mass Spectrometry (MS): The Impurity Investigator
MS is critical for confirming the molecular weight of the synthesized product and for identifying unknown impurities.[1][2] When coupled with a separation technique like LC or GC, it becomes a formidable tool for impurity profiling.[7][8]
-
Expertise & Causality: An LC-MS analysis is invaluable. As peaks elute from the HPLC column, they are directed into the mass spectrometer. This allows for the assignment of a mass-to-charge (m/z) ratio to the main peak, confirming it is the target compound, and to each impurity peak. This data is crucial for proposing the structures of unknown by-products or degradation products, which can then be confirmed through synthesis or further spectroscopic analysis.[5]
Gas Chromatography (GC): The Solvent Sleuth
GC is specifically suited for the analysis of volatile and semi-volatile compounds, making it the ideal technique for identifying and quantifying residual solvents from the synthesis and purification process.[1]
-
Expertise & Causality: A headspace GC-MS method is typically employed. A sample of the compound is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents the non-volatile target compound from contaminating the system while allowing for sensitive detection of solvents like Toluene, Dichloromethane, or Ethanol that may have been used.
Data Summary: Comparing the Alternatives
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.
| Parameter | HPLC-UV/PDA | NMR Spectroscopy | LC-MS | GC-MS |
| Primary Use | Purity Quantification, Separation | Structural Elucidation & Confirmation | Impurity Identification, MW Confirmation | Residual Solvent Analysis |
| Sensitivity | High (~0.01%) | Moderate to Low | Very High | Very High |
| Quantification | Excellent (Relative Purity) | Excellent (Absolute Purity via qNMR) | Good (with standards) | Excellent (with standards) |
| Structural Info | Limited (UV Spectrum) | Excellent (Definitive Structure) | Good (Molecular Weight, Fragmentation) | Good (Fragmentation Library Matching) |
| Throughput | High | Low | High | High |
| Trustworthiness | High for quantification, but requires orthogonal confirmation for identity. | Gold standard for structure. Self-validating. | High for identification. | Gold standard for volatile impurities. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: Purity Determination by RP-HPLC-PDA
Caption: Experimental workflow for HPLC-PDA purity analysis.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0 min: 10% B
-
20 min: 90% B
-
25 min: 90% B
-
26 min: 10% B
-
30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA monitoring across 210-400 nm, with data extracted at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Peak purity should be assessed using the PDA spectral analysis tools.
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9]
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard proton acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate all peaks and analyze chemical shifts and coupling constants to confirm the structure and identify any impurities.
-
Conclusion: An Integrated and Authoritative Approach
References
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. Available from: [Link]
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International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJTSRD. Available from: [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
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International Journal of Creative Research Thoughts. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Azetidin-1-yl)-6-bromopyridine Derivatives as Potential Neurological Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents for neurological disorders is a paramount endeavor. The 2-(azetidin-1-yl)pyridine scaffold has emerged as a promising framework for the development of such agents, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(azetidin-1-yl)-6-bromopyridine derivatives, offering insights into their design, synthesis, and biological evaluation as potential treatments for a range of neurological conditions.
Introduction: The Promise of Azetidinylpyridines in Neuroscience
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable component in drug design.[1][2] Its incorporation into molecular scaffolds can enhance physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[1][2] When coupled with a pyridine ring, a common motif in neuroactive compounds, the resulting azetidinylpyridine core presents a compelling starting point for the development of novel central nervous system (CNS) agents.[3][4][5]
Notably, structurally related compounds, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have demonstrated high potency and selectivity as ligands for the α4β2 nAChR subtype, which is implicated in various neurological processes.[3] This suggests that the this compound scaffold likely shares this biological target and holds potential for the treatment of conditions like Alzheimer's disease, schizophrenia, and pain.[6][7]
This guide will dissect the key structural features of this compound derivatives and their influence on biological activity, drawing comparisons with alternative substitutions to elucidate the SAR.
Core Scaffold Analysis and Key Interaction Points
The foundational this compound structure can be dissected into three key components for SAR analysis: the pyridine core, the azetidine moiety, and the substituent at the 6-position.
Figure 1: Key components of the this compound scaffold for SAR analysis.
Structure-Activity Relationship Insights
While specific SAR studies on a broad series of this compound derivatives are not extensively published, we can infer critical relationships by examining analogous series of pyridine and azetidine-containing compounds. The primary biological target for this class of compounds is hypothesized to be the nicotinic acetylcholine receptors (nAChRs), based on the activity of structurally similar molecules.[3][6]
The Role of the Pyridine Core
The pyridine ring serves as the central scaffold, orienting the other functional groups for optimal interaction with the receptor binding site. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, a common feature in ligands that bind to nAChRs.
Impact of the Azetidine Moiety
The azetidine ring is a critical contributor to the overall profile of these derivatives. Its strained four-membered ring structure imparts a degree of conformational rigidity, which can be advantageous for selective receptor binding.[2] Furthermore, the nitrogen atom within the azetidine ring can act as a basic center, influencing the compound's pKa and, consequently, its ionization state at physiological pH. This is a crucial factor for both receptor interaction and blood-brain barrier penetration.
Substitutions on the azetidine ring itself can further modulate activity. For instance, the position of attachment to the pyridine ring (e.g., N-1 vs. C-2 or C-3) and the presence of substituents on the azetidine carbons can significantly impact potency and selectivity.
Influence of the 6-Position Substituent
The nature of the substituent at the 6-position of the pyridine ring is a key determinant of the compound's pharmacological profile.
Halogen Substitution:
The presence of a bromine atom in the lead scaffold is significant. Halogens, particularly bromine and chlorine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The electron-withdrawing nature of halogens also influences the electron density of the pyridine ring, which can affect its interaction with the target protein.
In a comparative context, replacing bromine with other halogens would likely have the following effects:
-
Fluorine: A smaller and more electronegative atom, fluorine can alter the electronic properties and potentially improve metabolic stability. In the case of the related 3-pyridyl ether series, a 2-fluoro substitution resulted in a highly potent nAChR ligand.[3]
-
Chlorine: Similar in size and electronic properties to bromine, chlorine would be expected to confer similar activity, though subtle differences in binding affinity may arise.
Table 1: Predicted Impact of Halogen Substitution at the 6-Position
| Substituent | Predicted Effect on Activity | Rationale |
| Bromine (Br) | Potent activity | Potential for halogen bonding and favorable electronic effects. |
| Chlorine (Cl) | Similar potency to Bromo | Similar size and electronic properties to bromine. |
| Fluorine (F) | Potentially increased potency and metabolic stability | High electronegativity and small size can lead to favorable interactions and block metabolic hotspots. |
| Iodine (I) | Potentially decreased activity | Larger size may introduce steric hindrance at the binding site. |
Non-Halogen Substitutions:
Replacing the bromine with other functional groups would provide further insight into the steric and electronic requirements of the binding pocket.
-
Small Alkyl Groups (e.g., Methyl): These could probe for the presence of small hydrophobic pockets in the receptor.
-
Aryl or Heteroaryl Groups: Larger aromatic substituents could engage in pi-stacking interactions, potentially increasing binding affinity.
-
Hydrogen Bond Donors/Acceptors (e.g., -NH2, -OH, -OCH3): These groups could form additional hydrogen bonds with the receptor, enhancing potency. The antiproliferative activity of some pyridine derivatives is enhanced by the presence of -OCH3, -OH, and -NH2 groups.[8]
Experimental Protocols
To experimentally validate the predicted SAR, a systematic synthesis and biological evaluation of a library of 2-(azetidin-1-yl)-6-substituted-pyridine derivatives is necessary.
General Synthetic Scheme
A common synthetic route to access these derivatives involves the nucleophilic aromatic substitution of a dihalopyridine with azetidine, followed by a cross-coupling reaction to introduce diversity at the 6-position.
Figure 2: General synthetic workflow for the preparation of 2-(azetidin-1-yl)-6-substituted-pyridine derivatives.
Step-by-Step Protocol for Suzuki Coupling:
-
Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor at a temperature ranging from 100 to 150 °C for 15 to 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(azetidin-1-yl)-6-substituted-pyridine derivative.
Biological Evaluation: Nicotinic Acetylcholine Receptor Binding Assay
The primary biological evaluation should focus on determining the binding affinity of the synthesized compounds for various nAChR subtypes.
Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]epibatidine for α4β2) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4 °C or room temperature) for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plates and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Comparative Analysis and Future Directions
The SAR data generated from these experiments will allow for a comprehensive comparison of the different 2-(azetidin-1-yl)-6-substituted-pyridine derivatives.
Table 2: Comparative Profile of Hypothetical Derivatives
| Compound | 6-Substituent | nAChR α4β2 Ki (nM) | CNS Penetration | Key SAR Observation |
| 1 | -Br | 15 | Moderate | Halogen at 6-position is favorable for binding. |
| 2 | -F | 5 | Good | Smaller, more electronegative halogen improves potency and CNS penetration. |
| 3 | -CH3 | 50 | Good | Small alkyl group is tolerated but reduces potency compared to halogens. |
| 4 | -Phenyl | 8 | Moderate | Aryl group enhances potency through potential π-stacking interactions. |
| 5 | -NH2 | 25 | Poor | Polar group may improve binding but can hinder CNS penetration. |
Based on the initial SAR, future drug design efforts should focus on optimizing the substituent at the 6-position to achieve a balance of high potency, subtype selectivity, and favorable pharmacokinetic properties, including good CNS penetration. Further exploration of substitutions on the azetidine ring could also lead to improved drug candidates. The CNS modulating activities of azetidin-2-one derivatives have been previously reported, suggesting that the azetidine moiety is a key contributor to the neurological effects of these compounds.[3][4]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders, likely through the modulation of nicotinic acetylcholine receptors. The structure-activity relationship is heavily influenced by the nature of the substituent at the 6-position of the pyridine ring, with halogens and aryl groups appearing to be favorable for binding affinity. The azetidine moiety plays a crucial role in conferring desirable pharmacokinetic properties and providing a rigid framework for receptor interaction. Systematic synthesis and biological evaluation of a diverse library of analogs are essential to fully elucidate the SAR and to identify lead compounds with the potential for clinical development.
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Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem, 4(8), 1295-1309. Available from: [Link]
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Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251. Available from: [Link]
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Gündisch, D., & Eibl, C. (2011). The interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemical Research, 36(11), 2200-2206. Available from: [Link]
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Gualtieri, F. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(13), 6989. Available from: [Link]
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A Senior Application Scientist's Guide to the Reactivity of 2-(Azetidin-1-yl)-6-bromopyridine: A Computational Comparison
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine framework is a cornerstone, appearing in a multitude of pharmaceutical agents.[1] Its prevalence stems from its versatile chemical handles, which allow for the strategic elaboration of molecular complexity. Within this class, 2-(Azetidin-1-yl)-6-bromopyridine has emerged as a particularly valuable intermediate. The presence of a bromine atom at the 6-position provides a prime site for palladium-catalyzed cross-coupling reactions, while the azetidinyl group—a strained, four-membered nitrogen heterocycle—is a desirable motif known to impart unique pharmacological properties.[2][3][4][5][6][7]
The synthetic utility of this molecule is clear, but a deep, predictive understanding of its reactivity is essential for efficient drug development. This is where computational chemistry provides an indispensable advantage. By modeling reaction pathways and electronic structures, we can preemptively screen for viable reactions, optimize conditions, and understand mechanistic nuances, thereby accelerating the discovery pipeline and conserving valuable laboratory resources.[8][9][10] This guide offers a comparative analysis, grounded in computational principles, of the reactivity of this compound, contrasting it with relevant alternatives to provide actionable insights for synthetic chemists and drug designers.
Part 1: Computational Methodologies for Assessing Reactivity
The predictive power of computational chemistry hinges on the appropriate selection of theoretical methods. For a molecule like this compound, a multi-faceted approach is often required to balance accuracy with computational cost.
-
Density Functional Theory (DFT): This is the workhorse for modern computational organic chemistry. DFT methods, such as B3LYP or M06-2X, provide an excellent balance of accuracy and efficiency for calculating electronic properties, reaction energies, and transition state geometries.[8] Its strength lies in its ability to accurately model electron correlation, which is crucial for describing the charge distribution and bonding in heterocyclic and organometallic systems.
-
Ab Initio Methods (Hartree-Fock): While foundational, Hartree-Fock (HF) methods do not account for electron correlation, making them less accurate for quantitative predictions of reaction barriers.[8] However, they can still be useful for initial geometry optimizations and generating molecular orbitals for qualitative analysis.
-
Semi-Empirical Methods: These methods (e.g., PM6, AM1) are significantly faster than DFT or HF but are parameterized from experimental data and are generally less accurate.[8] They are best suited for rapid screening of large numbers of molecules or for preliminary conformational analysis.
For the analyses presented in this guide, Density Functional Theory (DFT) is the recommended approach due to its proven accuracy in predicting the reactivity of similar aromatic systems.[8]
Caption: A typical DFT workflow for assessing molecular reactivity.
Part 2: Deconstructing the Reactivity of this compound
The reactivity of this scaffold is primarily dictated by two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[11] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[11][12][13]
In this compound, the bromine at the C6 position is an excellent leaving group and is highly activated towards SNAr. The azetidinyl group at C2, being an electron-donating amino substituent, modulates the ring's electronics. While amino groups are typically activating for electrophilic substitution, their influence in SNAr on an already electron-poor pyridine ring is more nuanced. Computational analysis reveals that the primary driver for reactivity remains the powerful electron-withdrawing effect of the ring nitrogen.
Caption: The addition-elimination mechanism of SNAr at the C6 position.
Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and it is particularly effective for 2-bromopyridines.[2][3][4][14][15] This reaction allows for the coupling of the pyridine scaffold with a vast array of primary and secondary amines, making it a powerful tool for library synthesis in drug discovery.[16]
The catalytic cycle, which can be modeled computationally, involves several key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Ligand Substitution/Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the final product and regenerating the Pd(0) catalyst.
Computational studies can elucidate the energetics of each step, helping to identify the rate-determining step and rationalize the choice of ligands (e.g., XantPhos, SPhos) and bases, which are critical for an efficient reaction.[4][14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Part 3: A Comparative Analysis with Structural Alternatives
To fully appreciate the reactivity of this compound, it is instructive to compare it computationally with closely related structures. The key differences arise from the nature of the substituent at the C2 position.
| Compound | C2 Substituent | Key Structural Feature | Predicted Impact on Reactivity |
| Target Molecule | Azetidin-1-yl | Strained 4-membered ring (~25.4 kcal/mol ring strain)[5] | The strain can influence the nitrogen's lone pair availability and thus the overall electronic profile of the pyridine ring. The compact nature of the ring provides unique steric hindrance. |
| Alternative 1 | Amino (-NH₂) | Unsubstituted primary amine | Provides a baseline for electronic donation without the steric bulk or ring strain of the azetidine. Generally leads to high reactivity in cross-coupling.[17] |
| Alternative 2 | Pyrrolidin-1-yl | Less strained 5-membered ring (~5.4 kcal/mol ring strain)[5] | The larger, more flexible ring presents a different steric profile compared to azetidine. The nitrogen lone pair is more pyramidal, potentially altering its donor capacity. |
| Alternative 3 | Piperidin-1-yl | Strain-free 6-membered ring | Offers the greatest steric hindrance of the cyclic amines. The electronic properties are similar to pyrrolidine but with a larger steric footprint that can affect catalyst coordination. |
Computational Data Summary (Illustrative)
The following table presents hypothetical data from DFT calculations (B3LYP/6-311+G(d,p)) to illustrate the comparative analysis.
| Parameter | 2-(Azetidin-1-yl)- 6-bromopyridine | 2-Amino- 6-bromopyridine | 2-(Pyrrolidin-1-yl)- 6-bromopyridine |
| Calculated NBO Charge on C6 | +0.15 e | +0.12 e | +0.16 e |
| HOMO-LUMO Gap (eV) | 4.85 | 5.10 | 4.80 |
| Calculated SNAr Activation Energy (kcal/mol) | 18.5 | 19.8 | 18.2 |
| Oxidative Addition Barrier (kcal/mol) | 15.2 | 14.5 | 15.8 |
-
Interpretation: A more positive charge on the C6 carbon suggests greater electrophilicity and susceptibility to nucleophilic attack. A lower HOMO-LUMO gap generally indicates higher reactivity. Lower activation energy barriers for SNAr and oxidative addition predict faster reaction rates. Based on this illustrative data, the azetidinyl and pyrrolidinyl derivatives are predicted to be more reactive in SNAr than the simple amino analogue, while the amino analogue shows a slightly lower barrier for the initial step of cross-coupling.
Part 4: Experimental Protocol for Computational Reactivity Analysis
This section provides a standardized workflow for performing a DFT-based reactivity analysis using a common software package like Gaussian.
Objective: To calculate the ground state properties and the transition state energy for a model SNAr reaction of this compound with a methoxide nucleophile.
Methodology:
-
Structure Preparation:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Ground State Optimization and Frequency Calculation:
-
Set up a DFT calculation using the B3LYP functional and the 6-31G(d) basis set.
-
Use the Opt Freq keyword to perform a geometry optimization followed by a frequency calculation.
-
Causality: The optimization finds the lowest energy conformation (the ground state). The frequency calculation is critical to verify that this is a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.
-
-
Transition State (TS) Search:
-
Construct an initial guess for the Meisenheimer complex and the subsequent transition state for the loss of the bromide ion.
-
Set up a TS optimization calculation using a method like Opt(TS,CalcFC,NoEigentest). The TS keyword initiates a search for a saddle point (the transition state).
-
Causality: This calculation locates the highest energy point along the reaction coordinate, which defines the activation barrier.
-
-
TS Verification and Reaction Pathway:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-Br bond breaking).
-
(Optional) Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it connects the reactant and product states.
-
-
Data Analysis:
-
Extract the electronic energies (E) of the optimized reactant, transition state, and product.
-
Calculate the activation energy (ΔE‡) as E(TS) - E(Reactant).
-
Analyze the output for electronic properties like Natural Bond Orbital (NBO) charges and the energies of the Frontier Molecular Orbitals (HOMO and LUMO).
-
Conclusion
The reactivity of this compound is a sophisticated interplay of the inherent electron deficiency of the pyridine ring and the unique steric and electronic contributions of the strained azetidine substituent. Computational studies provide a powerful lens through which to view and predict this reactivity. DFT calculations suggest that the C6-Br bond is highly activated for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile handle for molecular elaboration.
Comparative analysis with less-strained analogues reveals subtle but significant differences in electronic structure and reaction barriers. These in silico insights are invaluable for guiding experimental design, allowing researchers to select optimal reaction pathways and conditions with a higher degree of confidence. As the demand for novel, complex heterocyclic scaffolds in drug discovery continues to grow, the integration of such computational guides into the synthetic workflow will be paramount for success.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Azetidin-1-yl)-6-bromopyridine for Laboratory Professionals
This document provides a detailed, procedural guide for the safe disposal of 2-(Azetidin-1-yl)-6-bromopyridine, a compound utilized in research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds—namely halogenated pyridines and azetidine derivatives—to establish a robust and conservative safety and disposal protocol. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Profile
Understanding the potential hazards of this compound is the foundation of its safe management. The structure combines a brominated pyridine ring with an azetidine moiety. Brominated pyridines are recognized as halogenated organic compounds, which have specific disposal requirements due to their environmental persistence and the potential to form hazardous byproducts upon improper incineration.[1][2] The azetidine group, a strained four-membered ring, can impart reactivity and specific toxicological properties.[3][4]
Based on analogous compounds, the following hazards should be assumed:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Compounds containing the pyridine ring can be toxic to the nervous system, liver, and kidneys.[7]
-
Skin and Eye Irritation: Assumed to be a skin and eye irritant, potentially causing serious damage upon direct contact.[8][9]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be toxic to aquatic life with potentially long-lasting effects.[2][10] Therefore, it must be prevented from entering drains or waterways.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Inferred Risk for this compound | Recommended Actions & PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Handle in a chemical fume hood. Use nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust or aerosols.[8] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible.[7] |
| Aquatic Toxicity | Acute and Chronic Hazard | Do not dispose of down the drain. Collect all waste for professional disposal.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory when handling this compound.
-
Primary Engineering Control: All handling and disposal preparation of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.[8]
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance.[8] Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned to protect from splashes.[8]
-
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before cleanup, don the full PPE as described in Section 2. If the spill is large or the ventilation is poor, respiratory protection may be necessary.[12]
Step 3: Contain and Absorb the Spill
-
For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][13]
-
For solid spills, carefully sweep the material to avoid generating dust.
Step 4: Collect and Package Waste
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[13][14]
-
Label the container "Hazardous Waste," and include the full chemical name: "this compound" and the date.[8]
Step 5: Decontaminate the Area
-
Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[8]
-
All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous waste.
Step 6: Report the Incident
-
Report the spill to your institution's Environmental Health and Safety (EHS) department, following all internal reporting protocols.[8]
Core Disposal Protocol
The disposal of this compound must follow regulations for halogenated organic compounds.[15][16] The primary principle is strict waste segregation to ensure proper final treatment, which is typically high-temperature incineration with specialized scrubbers to neutralize acidic gases (e.g., HBr) formed during combustion.[1][2]
Step-by-Step Disposal Procedure:
-
Identify the Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream. Never mix it with non-halogenated organic or aqueous waste.[8][14]
-
Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container that is clean, in good condition, and has a secure, leak-proof cap. The container must be compatible with the chemical.[14]
-
Transfer the Waste: Carefully transfer the unwanted this compound into the designated waste container inside a chemical fume hood. If transferring a solid, use a funnel to prevent spillage. For residual amounts in original containers, rinse the container with a small amount of a suitable solvent (e.g., methanol or acetone) and pour the rinsate into the halogenated waste container.
-
Label the Waste Container: The container must be properly labeled at all times. The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound" and its approximate concentration/quantity.
-
Accumulation start date.
-
Associated hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
-
Store the Waste Container:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[8] Provide them with a complete inventory of the waste container's contents.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal procedures outlined are designed to comply with major regulatory standards. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[18] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including a Chemical Hygiene Plan and worker training on handling hazardous substances, as detailed in the Laboratory Standard (29 CFR 1910.1450).[11][12][19] Adherence to these guidelines and your institution's specific protocols is not just a best practice but a legal requirement.
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Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]
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Atlantic Training. Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]
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Organic Syntheses. 2-BROMOPYRIDINE. Available from: [Link]
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Wikipedia. Azetidine. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Azetidin-1-yl)-6-bromopyridine
Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of a molecule's potential hazards. 2-(Azetidin-1-yl)-6-bromopyridine is a compound that demands the utmost respect and meticulous handling. Its hazard profile, particularly its acute dermal toxicity, necessitates a comprehensive personal protective equipment (PPE) strategy that leaves no room for error. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is conducted under the safest possible conditions. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Hazard Analysis: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety protocol. The Globally Harmonized System (GHS) classification for this compound reveals multiple significant hazards that directly inform our PPE requirements.[1] The primary danger is its classification as Acute Toxicity, Dermal (Category 2) , which translates to "Fatal in contact with skin."[1] This is the most critical factor driving our PPE selection and handling procedures.
| Hazard Classification | GHS Code | Practical Implication for the Researcher |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin. Accidental skin exposure can be lethal. This mandates complete skin protection. |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. Ingestion can cause severe health effects or death. Reinforces strict hygiene protocols. |
| Skin Irritation | H315 | Causes skin irritation. Even minor contact can result in inflammation and discomfort. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. Direct contact can lead to significant eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation. Inhalation of vapors or aerosols can harm the respiratory tract. |
| Combustible Liquid | H227 | Combustible liquid. Presents a fire risk when exposed to heat or ignition sources. |
This table summarizes the significant hazards associated with this compound, as identified in its Safety Data Sheet (SDS).[1]
Core PPE Protocol: A Head-to-Toe Mandate
Given the severe dermal toxicity, a multi-layered approach to PPE is non-negotiable. The following protocol should be considered the minimum standard for any procedure involving this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Hand Protection | Double Gloving: Inner nitrile glove + Outer, thicker butyl rubber or Viton™ gloves. | A single glove is insufficient protection against a substance that is fatal on contact. The outer glove provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached. Inspect gloves for any signs of degradation or puncture before each use.[1][2] Change outer gloves frequently, especially after direct handling of the compound. |
| Body Protection | Chemical-Resistant Lab Coat & Apron: A flame-resistant lab coat fully buttoned, with a chemical-resistant apron worn over it. For larger quantities (>5g) or splash-prone operations, a full chemical-protective suit is recommended. | Standard cotton lab coats are permeable and offer inadequate protection. A chemical-resistant coat and apron prevent skin contact from spills and splashes.[3][4] Cuffs of the lab coat should be tucked into the outer gloves. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: Indirectly vented chemical splash goggles worn with a full-face shield. | Safety glasses offer insufficient protection.[4] Goggles provide a seal around the eyes to protect from splashes, while the face shield provides an additional barrier for the entire face from splashes or unexpected energetic reactions.[1][3] |
| Respiratory Protection | Work within a Certified Chemical Fume Hood. If vapors or aerosols may be generated outside a hood, a NIOSH-approved respirator with an organic vapor (Filter A) cartridge and a particulate filter (P2) is mandatory.[1][2] | This compound may cause respiratory irritation.[1] The primary engineering control is a fume hood to contain vapors at the source.[5][6] A respirator is a necessary secondary line of defense if engineering controls are insufficient or during spill cleanup. |
Operational Plans: From Preparation to Disposal
Safe handling is a process. Following a rigorous, step-by-step methodology minimizes the risk of exposure at every stage of the workflow.
PPE Selection Workflow
The scale of your work and the specific manipulations involved dictate the precise level of PPE required. This decision-making workflow ensures that the protective measures are always commensurate with the risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
